PROTAC CRBN ligand-3
Description
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Properties
Molecular Formula |
C15H11F3N4O2 |
|---|---|
Molecular Weight |
336.27 g/mol |
IUPAC Name |
4-azido-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H11F3N4O2/c1-24-13-7-10(15(16,17)18)6-12(8-13)20-14(23)9-2-4-11(5-3-9)21-22-19/h2-8H,1H3,(H,20,23) |
InChI Key |
PFDQZVKSNWLWNG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Architectonics of Induced Degradation: A Technical Guide to PROTAC CRBN Ligand-3 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the outright degradation of target proteins. This technical guide provides an in-depth exploration of the mechanism of action for PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a cornerstone of the PROTAC field. We will dissect the catalytic cycle, from ternary complex formation to proteasomal degradation, with a specific focus on the pivotal role of the CRBN ligand. This document consolidates quantitative data on leading CRBN-based PROTACs, details essential experimental protocols for their characterization, and provides visual guides to the underlying biological and experimental workflows, serving as a comprehensive resource for professionals in drug discovery and chemical biology.
Introduction: The PROTAC Revolution
Targeted protein degradation has emerged as a powerful therapeutic modality capable of addressing proteins previously considered "undruggable."[1] Unlike traditional inhibitors that require continuous occupancy of a target's active site, PROTACs act catalytically to hijack the cell's own ubiquitin-proteasome system (UPS) for target elimination.[2][3]
A PROTAC is a heterobifunctional molecule comprising three key components:
-
A warhead that binds the protein of interest (POI).
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.
-
A linker that covalently connects the warhead and the E3 ligase ligand.[4]
This guide focuses on PROTACs that utilize ligands for Cereblon (CRBN), a substrate receptor for the Cullin 4A-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][6] Ligands for CRBN are typically derivatives of immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[5][7] The favorable physicochemical properties and well-understood binding mode of these ligands have made CRBN a popular and effective choice for PROTAC design.[4]
Core Mechanism of Action: A Catalytic Cycle of Degradation
The action of a CRBN-recruiting PROTAC is a cyclical process that results in the ubiquitination and subsequent degradation of the target protein. The PROTAC itself is then released to initiate another cycle.[8]
Step 1: Ternary Complex Formation
The cornerstone of PROTAC efficacy is the formation of a productive ternary complex, consisting of the POI, the PROTAC, and the CRBN E3 ligase complex.[2] This event is driven by the simultaneous binding of the PROTAC's warhead to the POI and its CRBN ligand to Cereblon. The stability and conformation of this complex are critical determinants of degradation efficiency and are heavily influenced by cooperative interactions between the POI and CRBN.[9]
Step 2: Ubiquitination of the Target Protein
Once the ternary complex is formed, the CRL4^CRBN^ complex acts as a scaffold, bringing the target protein into close proximity with an E2 ubiquitin-conjugating enzyme. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI.[5] The formation of a polyubiquitin (B1169507) chain serves as a recognition signal for the proteasome.
Step 3: Proteasomal Degradation
The polyubiquitinated POI is recognized by the 26S proteasome, a multi-protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.[8]
Step 4: PROTAC Recycling
Following the degradation of the POI, the PROTAC is released from the complex and can bind to another POI and E3 ligase, re-initiating the catalytic cycle. This recycling allows substoichiometric amounts of a PROTAC to induce the degradation of a large amount of target protein.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cereblon Ligand 3: Structure, Function, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cereblon (CRBN) has emerged as a pivotal E3 ubiquitin ligase substrate receptor in the field of targeted protein degradation. Its modulation by small molecules, particularly those derived from thalidomide (B1683933), has paved the way for novel therapeutic strategies, including the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of a key Cereblon ligand, referred to herein as Cereblon Ligand 3 (Thalidomide-O-COOH). We will delve into its chemical structure, its mechanism of action in recruiting the CRBN E3 ligase complex, and its application in the design of PROTACs for the degradation of specific protein targets. This document includes a compilation of quantitative data for related compounds to provide a comparative context, detailed experimental protocols for the characterization of such ligands and their corresponding PROTACs, and visual diagrams of the key biological pathways and experimental workflows to facilitate a deeper understanding of this critical component in the advancement of targeted protein degradation.
Introduction to Cereblon and its Ligands
Cereblon is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system (UPS), which is the primary cellular machinery for protein degradation. The UPS maintains cellular homeostasis by selectively removing misfolded, damaged, or regulatory proteins. E3 ubiquitin ligases are responsible for substrate recognition and catalyze the transfer of ubiquitin to target proteins, marking them for degradation by the 26S proteasome.
The discovery that thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), bind directly to Cereblon was a landmark finding. This interaction allosterically modulates the CRL4CRBN complex, inducing the recognition and subsequent ubiquitination of "neosubstrates" – proteins not typically targeted by the native E3 ligase. This "molecular glue" mechanism is the basis for the therapeutic effects of IMiDs in treating certain cancers.
This discovery also opened the door for the rational design of heterobifunctional molecules called PROTACs. PROTACs consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ligase, and a chemical linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and degradation of the POI. Cereblon ligands, due to their well-characterized interaction and favorable drug-like properties, are among the most widely used E3 ligase recruiters in PROTAC design.
Cereblon Ligand 3 (Thalidomide-O-COOH): Structure and Properties
Cereblon Ligand 3 is a chemical derivative of thalidomide, specifically 2-(2,6-dioxopiperidin-3-yl)-4-(carboxymethoxy)isoindoline-1,3-dione, also known as Thalidomide-O-COOH. Its chemical structure is presented below:
Chemical Structure of Thalidomide-O-COOH
(Note: This is a SMILES representation of the chemical structure)
The core of the molecule is the thalidomide scaffold, which is responsible for binding to Cereblon. The key structural features include:
-
Glutarimide ring: This moiety is essential for insertion into the tri-tryptophan pocket of the Cereblon thalidomide-binding domain (TBD).
-
Phthalimide ring: This part of the scaffold also contributes to the binding affinity and provides a platform for chemical modification.
-
Carboxymethoxy group at the 4-position: This functional group serves as a versatile attachment point for a chemical linker, enabling the synthesis of PROTACs. The presence of the carboxylic acid allows for straightforward amide bond formation with a linker containing a primary or secondary amine.
The physicochemical properties of Thalidomide-O-COOH are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₇ | ChemScene |
| Molecular Weight | 332.27 g/mol | ChemScene |
| TPSA (Topological Polar Surface Area) | 130.08 Ų | ChemScene |
| LogP | -0.8306 | ChemScene |
| Hydrogen Bond Donors | 2 | ChemScene |
| Hydrogen Bond Acceptors | 9 | ChemScene |
| Rotatable Bonds | 4 | ChemScene |
Function and Mechanism of Action
Thalidomide-O-COOH functions as a Cereblon ligand, enabling the recruitment of the CRL4CRBN E3 ubiquitin ligase to a target protein when incorporated into a PROTAC. The mechanism of action follows a series of well-defined steps:
-
Binding to Cereblon: The thalidomide moiety of the PROTAC binds to the thalidomide-binding domain of Cereblon. This binding event is highly specific and is a prerequisite for the subsequent steps.
-
Ternary Complex Formation: The PROTAC, now bound to Cereblon, simultaneously binds to the protein of interest (POI) via its other ligand. This results in the formation of a transient ternary complex: POI-PROTAC-CRBN. The stability and conformation of this ternary complex are critical for efficient protein degradation and are influenced by the nature of the ligands and the connecting linker.
-
Ubiquitination of the POI: The formation of the ternary complex brings the POI into close proximity to the catalytic machinery of the CRL4CRBN E3 ligase. This proximity-induced event facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically cleaves the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.
The following diagram illustrates the signaling pathway of Cereblon-mediated protein degradation induced by a PROTAC incorporating a Cereblon ligand like Thalidomide-O-COOH.
The Genesis and Synthesis of Thalidomide-O-COOH: A Technical Guide for Researchers
An In-depth Exploration of a Key Thalidomide (B1683933) Metabolite and Its Pivotal Role in Modern Drug Discovery
Introduction
Thalidomide-O-COOH, a significant hydrolysis product of the controversial yet therapeutically relevant drug thalidomide, has emerged from the shadows of its parent compound to become a cornerstone in the development of proteolysis-targeting chimeras (PROTACs). Initially identified as a metabolite in studies investigating the metabolic fate of thalidomide, this carboxylated derivative has been repurposed as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). Its unique ability to engage CRBN has made it an indispensable tool for scientists engineering PROTACs, a novel class of drugs designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of thalidomide-O-COOH, tailored for researchers, scientists, and drug development professionals.
Discovery: A Tale of Metabolism
The discovery of thalidomide-O-COOH is intrinsically linked to the extensive research on thalidomide's metabolism. Following the tragic teratogenic effects of thalidomide in the late 1950s and early 1960s, a concerted effort was made to understand its biotransformation in the body. It was established that thalidomide undergoes both enzymatic and non-enzymatic degradation.[1][2][3][4][5] Non-enzymatic hydrolysis, occurring under physiological conditions, leads to the cleavage of the amide bonds in the glutarimide (B196013) and phthalimide (B116566) rings, resulting in a variety of hydrolysis products.[5]
Thalidomide-O-COOH, also known as α-(o-carboxybenzamido)glutarimide, is one such product formed by the hydrolytic cleavage of the phthalimide ring.[6] While not initially the focus of major investigation, its significance grew with the groundbreaking discovery by Ito et al. in 2010, which identified Cereblon (CRBN) as the primary target of thalidomide.[7] To achieve this, a thalidomide derivative featuring a carboxylic acid group was synthesized to create an affinity matrix for capturing its binding partners. This pivotal study indirectly highlighted the importance of carboxylated thalidomide analogs and paved the way for the strategic use of thalidomide-O-COOH in drug discovery.
Physicochemical and Analytical Data
A thorough understanding of the physicochemical and analytical properties of thalidomide-O-COOH is crucial for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O₅ | |
| Molecular Weight | 274.23 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [8] |
| Storage Temperature | -20°C | [8] |
| Analytical Data | Description |
| ¹H NMR Spectroscopy | The proton NMR spectrum of thalidomide-O-COOH is expected to show characteristic signals for the aromatic protons of the phthalimide ring, the methine and methylene (B1212753) protons of the glutarimide ring, and the imide protons. The presence of the carboxylic acid proton signal would be a key identifier. Although a specific spectrum for thalidomide-O-COOH from a primary literature source is not readily available, data for thalidomide itself and its derivatives can be used for comparative analysis.[9] |
| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of thalidomide-O-COOH. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 275.2. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 273.2. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.[7][10][11][12] |
| HPLC/LC-MS/MS | High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for the purification and quantification of thalidomide-O-COOH. Reversed-phase HPLC with a C18 column is commonly employed, using a mobile phase gradient of acetonitrile (B52724) and water with an acidic modifier like formic acid.[7][10][11][13][14] |
Synthesis of Thalidomide-O-COOH
While a single, definitive synthetic protocol for thalidomide-O-COOH is not prominently featured in the literature as a standalone procedure, its synthesis can be reliably inferred from established methods for creating thalidomide analogs and hydrolysis products. The following section outlines a plausible and detailed synthetic route based on solid-phase synthesis techniques and known chemical transformations of thalidomide derivatives.[6][15][16][17]
Proposed Synthetic Pathway: A Two-Step Approach
A practical synthetic strategy involves the initial synthesis of 4-hydroxythalidomide, followed by an alkylation step to introduce the carboxylic acid moiety.
References
- 1. scholar.usuhs.edu [scholar.usuhs.edu]
- 2. Thalidomide Metabolism and Hydrolysis: Mechanisms and Implication...: Ingenta Connect [ingentaconnect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Quantitative determination of the enantiomeric composition of thalidomide solutions by electrospray ionization tandem mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Solid-phase synthesis of thalidomide and its analogues. | Semantic Scholar [semanticscholar.org]
CRBN E3 ligase complex and ligand binding principles
A comprehensive exploration of the Cereblon (CRBN) E3 ligase complex and the principles governing ligand binding is essential for advancing the field of targeted protein degradation. This guide provides an in-depth analysis of the CRBN complex, its mechanism of action, and the experimental methodologies used to study its function, tailored for researchers and drug development professionals.
The Cereblon (CRBN) E3 ligase complex is a crucial component of the ubiquitin-proteasome system, which is responsible for degrading proteins within the cell. This complex is a member of the Cullin-RING E3 ligase family, the largest class of E3 ligases in humans. The core complex is composed of four key proteins:
-
Cereblon (CRBN): This protein acts as the substrate receptor, directly binding to both physiological substrates and small molecule ligands.
-
DNA Damage-Binding Protein 1 (DDB1): A large scaffold protein that links CRBN to the rest of the complex.
-
Cullin 4 (CUL4A or CUL4B): This protein forms the primary backbone of the complex, organizing the other components.
-
Regulator of Cullins 1 (ROC1): Also known as RBX1, this RING domain-containing protein recruits the E2 ubiquitin-conjugating enzyme, which carries activated ubiquitin.
Together, these components form a functional E3 ligase that tags target proteins with ubiquitin, marking them for degradation by the proteasome.
Ligand Binding and Neosubstrate Recruitment
The therapeutic potential of targeting the CRBN complex was unveiled through studies of thalidomide (B1683933) and its derivatives, lenalidomide (B1683929) and pomalidomide, known as immunomodulatory drugs (IMiDs). These molecules act as "molecular glues," binding to a specific pocket on CRBN. This binding event does not inhibit the complex but rather allosterically modifies its surface, creating a new interface for the recruitment of proteins that are not normally recognized by CRBN. These newly recruited proteins are termed "neosubstrates."
The binding of an IMiD to CRBN induces a "conformational clutch" that stabilizes the interaction with the neosubstrate, allowing for its efficient ubiquitination and subsequent degradation. For example, lenalidomide induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is key to its anti-myeloma activity. Similarly, other compounds can induce the degradation of different neosubstrates, such as casein kinase 1 alpha (CK1α).
Quantitative Analysis of Ligand and Neosubstrate Interactions
The development of potent and selective CRBN-targeting compounds relies on precise measurement of their binding and degradation activities. Key parameters include the dissociation constant (Kd) for ligand-CRBN binding, and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for neosubstrate depletion.
| Compound | Target Neosubstrate | Binding Affinity (Kd) to CRBN | Degradation (DC50) | Cell Line | Reference |
| Lenalidomide | IKZF1/3 | ~250 nM | ~50 nM (IKZF1) | MM.1S | |
| Pomalidomide | IKZF1/3 | ~30 nM | ~10 nM (IKZF1) | MM.1S | |
| CC-885 | GSPT1 | ~100 nM | ~25 nM | MOLM-13 | |
| CC-90009 | GSPT1 | Not Reported | ~5 nM | Kasumi-1 |
Table 1: Comparative quantitative data for various CRBN modulators. Note that values can vary based on the specific assay conditions and cell lines used.
Key Experimental Protocols
Characterizing the interaction between ligands, CRBN, and neosubstrates requires a suite of biophysical and cell-based assays.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Preparation: Recombinant human DDB1ΔB-CRBN protein is purified and dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The ligand is dissolved in the final dialysis buffer.
-
Loading: The protein solution (e.g., 20-50 µM) is loaded into the sample cell of the calorimeter. The ligand solution (e.g., 200-500 µM) is loaded into the injection syringe.
-
Titration: A series of small injections (e.g., 2-5 µL) of the ligand are made into the sample cell while the temperature is maintained constant (e.g., 25°C).
-
Data Analysis: The heat change after each injection is measured. The resulting data are fitted to a suitable binding model (e.g., one-site binding) to calculate the Kd.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to confirm that the CRBN complex can ubiquitinate a neosubstrate in a ligand-dependent manner.
Methodology:
-
Reaction Mix: Combine the following purified components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT):
-
E1 activating enzyme (e.g., UBA1)
-
E2 conjugating enzyme (e.g., UBE2D2)
-
CRBN-DDB1-CUL4A-ROC1 complex
-
Recombinant neosubstrate (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
The compound of interest (or DMSO as a control).
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the neosubstrate. A ladder of higher molecular weight bands indicates poly-ubiquitination.
Cellular Degradation Assay (Western Blot)
This is the standard method to confirm that a compound leads to the degradation of a target protein in a cellular context.
Methodology:
-
Cell Plating: Seed cells (e.g., multiple myeloma cell line MM.1S) at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of the compound for a set period (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a method like the BCA assay to ensure equal loading.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Analysis: Probe the membrane with a primary antibody specific to the neosubstrate and a loading control (e.g., GAPDH, β-actin). After incubation with a secondary antibody, visualize the bands and quantify their intensity to determine the extent of degradation relative to the control.
Downstream Signaling and Therapeutic Implications
The degradation of neosubstrates by CRBN modulators has profound effects on cellular signaling pathways. For instance, the degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to the downregulation of the oncogenic transcription factor MYC and the pro-survival cytokine Interleukin-6 (IL-6). This ultimately results in cell cycle arrest and apoptosis of the cancer cells. The ability to induce the degradation of specific proteins, rather than merely inhibiting them, represents a powerful therapeutic strategy to target disease-causing proteins that have historically been considered "undruggable." The continued exploration of the CRBN E3 ligase complex will undoubtedly fuel the development of novel therapeutics for a wide range of diseases.
Biophysical Characterization of Cereblon Ligand-3 Binding Affinity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical characterization of the binding affinity between Cereblon (CRBN) and its ligands, with a specific focus on a representative molecule, "Thalidomide-O-COOH," referred to herein as Cereblon Ligand-3. This document details the quantitative binding data, experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Cereblon, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, is a critical target in the development of novel therapeutics, particularly in the realm of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs). The affinity of a ligand for CRBN is a key determinant of the efficacy of these molecules.
Quantitative Binding Data
The binding affinities of various ligands to CRBN have been determined using a range of biophysical techniques. The following tables summarize the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for CRBN ligands, providing a comparative landscape for understanding the binding characteristics of molecules like Cereblon Ligand-3.
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide (B1683933) | ~250 nM | Not Specified | The (S)-enantiomer exhibits approximately 10-fold stronger binding than the (R)-enantiomer.[1][2] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide.[1] |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide.[1] |
| Thalidomide Analog 4 | 55 nM | Surface Plasmon Resonance (SPR) | An analog with improved pharmacological properties.[3] |
| Thalidomide Analog 5 | 549 nM | Surface Plasmon Resonance (SPR) | An analog with improved pharmacological properties.[3] |
| Thalidomide Analog 6 | 111 nM | Surface Plasmon Resonance (SPR) | An analog with improved pharmacological properties.[3] |
| Phenyl Glutarimide (PG) | IC50 = 2.191 µM | Not Specified | Shows outstanding stability compared to thalidomide.[3] |
| Thal-FITC | 117 nM | Time-Resolved FRET (TR-FRET) | A fluorescently labeled thalidomide used as a tracer in binding assays.[4] |
| Compound | IC50 | Assay Method | Notes |
| Thalidomide | 1.282 µM | Not Specified | Used as a reference compound in stability studies.[3] |
| Lenalidomide | 0.699 µM | Not Specified | Used as a reference compound in stability studies.[3] |
| Pomalidomide | 0.4 µM | Not Specified | Used as a reference compound in stability studies.[3] |
| Iberdomide (CC-220) | 60 nM | Competitive TR-FRET | A novel oral immunomodulatory compound targeting CRBN.[5][6] |
Experimental Protocols
The determination of binding affinity is crucial for the characterization of CRBN ligands. The following are detailed methodologies for three widely used biophysical assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding kinetics and affinity by detecting changes in the refractive index at a sensor surface.[7][8][9]
Principle: CRBN is immobilized on a sensor chip. A solution containing the ligand (e.g., Cereblon Ligand-3) is flowed over the surface. The binding of the ligand to CRBN causes a change in the refractive index, which is proportional to the mass change at the surface and is detected as a change in the SPR signal.[1]
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a standard amine coupling chemistry (e.g., EDC/NHS).
-
Immobilize recombinant CRBN protein onto the sensor surface to a desired density.
-
Deactivate any remaining active groups on the surface with ethanolamine.[1]
-
-
Binding Analysis:
-
Prepare a series of concentrations of the ligand in a suitable running buffer.
-
Inject the ligand solutions over the sensor surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[10][11]
Principle: A solution of the ligand is titrated into a sample cell containing a solution of CRBN protein. The heat released or absorbed upon each injection is measured and plotted against the molar ratio of the ligand to the protein.[1]
Methodology:
-
Sample Preparation:
-
Titration:
-
Load the ligand solution into the injection syringe and the CRBN protein solution into the sample cell of the calorimeter.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
TR-FRET is a robust, high-throughput assay for quantifying ligand binding in a competitive format.[3]
Principle: This assay measures the displacement of a fluorescently labeled CRBN binder (tracer) by an unlabeled test compound (e.g., Cereblon Ligand-3). The binding of a terbium-labeled anti-tag antibody to a tagged CRBN protein brings it in proximity to the fluorescent tracer, resulting in a high FRET signal. Unlabeled ligands compete with the tracer for binding to CRBN, leading to a decrease in the FRET signal.[12]
Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the CRBN protein, the anti-His-Tb antibody, and the fluorescent tracer.
-
Add the diluted test compound to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.[12]
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET compatible plate reader, measuring emission at two wavelengths (donor and acceptor).[12]
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: CRBN-mediated protein degradation pathway.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Principle and workflow of TR-FRET competitive binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Dawn of a New Modality: A Technical Guide to the Early Research on Thalidomide-Derived PROTACs
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Abstract: The repurposing of thalidomide (B1683933), a drug with a fraught history, has been one of the most significant paradigm shifts in modern pharmacology. Its reinvention as a "molecular glue" that modulates the Cereblon (CRBN) E3 ubiquitin ligase laid the foundational framework for a revolutionary therapeutic strategy: Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the seminal research that led to the first thalidomide-derived PROTACs. It covers the pivotal discovery of CRBN as thalidomide's target, the mechanism of action, detailed experimental protocols for characterization, and the quantitative data from the earliest proof-of-concept studies that launched a new era of targeted protein degradation.
From Tragedy to Tool: The Discovery of Cereblon (CRBN)
Initially marketed as a sedative in the 1950s, thalidomide was withdrawn after causing severe birth defects.[1][2] Decades of research into its surprising anti-inflammatory and anti-cancer properties eventually culminated in a landmark discovery in 2010 by Handa and colleagues, who identified Cereblon (CRBN) as the direct cellular target of thalidomide.[2][3]
CRBN was revealed to be a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[1] Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), were found to act as "molecular glues."[2][4] They bind to CRBN and alter its substrate specificity, inducing the recognition and subsequent ubiquitination of "neosubstrates"—proteins not normally targeted by CRBN, such as the transcription factors Ikaros and Aiolos.[2][3] This discovery was pivotal, as it provided a direct mechanism for hijacking a cellular E3 ligase, setting the stage for the development of bifunctional degraders.[1][5]
The Conceptual Leap: From Molecular Glue to Bifunctional PROTAC
The PROTAC concept, first proposed in 2001, involves a heterobifunctional molecule with two distinct ligands connected by a linker: one to bind a protein of interest (POI) and another to recruit an E3 ligase.[6] The elucidation of the thalidomide-CRBN interaction provided the critical E3 ligase ligand that was needed to create potent, cell-permeable, small-molecule PROTACs.
In 2015, the laboratory of James Bradner published the seminal work on the first thalidomide-derived PROTAC, dBET1 .[7][8][9] This molecule ingeniously fused the BET bromodomain inhibitor (+)-JQ1 with a thalidomide derivative, creating a chimera capable of recruiting the CRL4CRBN E3 ligase to the BRD4 protein, a key transcriptional regulator and cancer target.[7][8]
Mechanism of Action of a Thalidomide-Derived PROTAC
The action of a thalidomide-based PROTAC is a catalytic cycle involving several key steps, leading to the selective degradation of the target protein.
-
Ternary Complex Formation: The PROTAC molecule, due to its bifunctional nature, simultaneously binds to the Protein of Interest (POI) and the CRBN subunit of the CRL4CRBN E3 ligase complex. This forms a key ternary complex, bringing the degradation machinery into close proximity with the target.[7][10]
-
Ubiquitination of Target: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[7]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades the POI into small peptides.
-
Recycling: The PROTAC molecule is released after inducing ubiquitination and can catalytically engage another POI and E3 ligase, enabling the degradation of multiple target proteins with a single PROTAC molecule.[7]
References
- 1. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. resources.revvity.com [resources.revvity.com]
The PROTAC Paradigm: A Technical Guide to Cereblon-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of a pivotal component in the field of targeted protein degradation: a PROTAC (Proteolysis Targeting Chimera) utilizing a Cereblon (CRBN) E3 ligase ligand. As the specific designation "PROTAC CRBN ligand-3" does not correspond to a standardized chemical entity, this whitepaper will focus on a widely utilized and well-characterized CRBN ligand, pomalidomide (B1683931), and its incorporation into the potent BRD4-degrading PROTAC, ARV-825. This guide will detail the chemical properties of the CRBN ligand, the mechanism of action of the resulting PROTAC, experimental protocols for its characterization, and its impact on cellular signaling pathways.
Core Component: The CRBN Ligand - Pomalidomide
Pomalidomide is a derivative of thalidomide (B1683933) and a well-established ligand for Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] Its recruitment of CRBN is fundamental to the mechanism of action for a significant class of PROTACs.
Chemical Properties of Pomalidomide
The key chemical and physical properties of pomalidomide are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 19171-19-8 | [1][3] |
| Molecular Formula | C₁₃H₁₁N₃O₄ | [1][3] |
| Molecular Weight | 273.24 g/mol | [3][4] |
| IUPAC Name | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | [4] |
| Appearance | Yellow solid powder | [5] |
| Solubility | Soluble in DMSO (~15 mg/mL) and DMF (~10 mg/mL). Sparingly soluble in aqueous buffers. | [2] |
| Melting Point | 318.5 - 320.5 °C | [6] |
The PROTAC Exemplar: ARV-825
ARV-825 is a hetero-bifunctional PROTAC that covalently links a BRD4 inhibitor (OTX015) to the CRBN ligand pomalidomide.[7] This design enables the recruitment of BRD4 to the CRBN E3 ligase complex, leading to its targeted degradation.
Quantitative Data: Binding Affinity and Degradation Potency
The efficacy of ARV-825 is defined by its ability to bind to both BRD4 and CRBN and to induce the degradation of BRD4.
| Parameter | Target/Cell Line | Value | Reference(s) |
| Binding Affinity (Kd) | BRD4 (BD1) | 90 nM | [8][9] |
| BRD4 (BD2) | 28 nM | [8][9] | |
| Cereblon (CRBN) | ~3 µM | [1][9] | |
| Degradation Potency (DC₅₀) | Burkitt's Lymphoma (BL) cell lines | <1 nM | [10] |
| 22RV1 (Prostate Cancer) | 0.57 nM | [11] | |
| NAMALWA (Burkitt's Lymphoma) | 1 nM | [12] | |
| CA46 (Burkitt's Lymphoma) | 1 nM | [12] | |
| Acute Myeloid Leukemia (AML) cell lines | 2-50 nM | [13] | |
| Maximum Degradation (Dₘₐₓ) | Not consistently reported | - |
Mechanism of Action and Signaling Pathways
ARV-825 functions by hijacking the ubiquitin-proteasome system to induce the degradation of BRD4. BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, most notably c-Myc.[14][15] The degradation of BRD4 by ARV-825 leads to the suppression of c-Myc expression, resulting in cell cycle arrest and apoptosis in cancer cells.[7][16]
Experimental Protocols
The following section details the methodologies for key experiments used to characterize pomalidomide-based PROTACs like ARV-825.
Synthesis of a Pomalidomide-based PROTAC
The synthesis of ARV-825 involves the coupling of a BRD4 ligand and a pomalidomide derivative via a suitable linker. A general synthetic approach for creating a pomalidomide-linker conjugate is outlined below.
Protocol for Pomalidomide-Linker Synthesis:
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and a bifunctional linker with a leaving group, such as 1,5-dibromopentane (B145557) (3.0 eq).[17]
-
Stir the reaction mixture at 60 °C for 12 hours.[17]
-
After cooling to room temperature, dilute the reaction with water and extract with dichloromethane (B109758) (DCM).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pomalidomide-linker intermediate.
This intermediate can then be reacted with the amine-functionalized BRD4 ligand to form the final PROTAC.
Western Blotting for BRD4 Degradation
Western blotting is a fundamental technique to confirm and quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., TPC-1, Jurkat) at an appropriate density and allow them to adhere overnight.[7][18] Treat the cells with varying concentrations of ARV-825 (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).[15][19]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 (and downstream targets like c-Myc) overnight at 4 °C.[20] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[7]
Conclusion
The use of pomalidomide as a CRBN ligand has been instrumental in the development of potent PROTACs such as ARV-825. This technical guide has provided a comprehensive overview of the chemical properties of pomalidomide, the quantitative efficacy of ARV-825, its mechanism of action, and detailed experimental protocols for its synthesis and characterization. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the advancement of targeted protein degradation as a therapeutic modality.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pomalidomide CAS#: 19171-19-8 [m.chemicalbook.com]
- 7. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e-century.us [e-century.us]
- 20. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
Unveiling the Trinity: A Technical Guide to Ternary Complex Formation with CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets. At the heart of many of these strategies lies the Cereblon (CRBN) E3 ubiquitin ligase and the formation of a ternary complex. This guide provides an in-depth technical overview of the principles, methodologies, and signaling consequences of ternary complex formation mediated by CRBN ligands, including molecular glues and Proteolysis Targeting Chimeras (PROTACs).
The CRL4-CRBN E3 Ubiquitin Ligase Complex: A Primer
The Cullin-4A RING E3 ubiquitin ligase complex containing Cereblon (CRL4-CRBN) is a key player in the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein degradation.[1] This multi-protein complex is responsible for recognizing specific substrate proteins and tagging them with ubiquitin, marking them for destruction by the proteasome. The core components of this complex include:
-
Cullin-4A (CUL4A): A scaffold protein that provides the structural backbone of the complex.
-
Regulator of Cullins 1 (ROC1) or RBX1: A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to the CUL4A scaffold.
-
Cereblon (CRBN): The substrate receptor, responsible for recognizing and binding to specific proteins targeted for degradation.[1]
Under normal physiological conditions, CRL4-CRBN ubiquitinates its endogenous substrates, playing a role in various cellular processes. However, the substrate specificity of CRBN can be pharmacologically modulated by small molecules, leading to the degradation of proteins not typically targeted by this E3 ligase.
Molecular Glues and PROTACs: Two Sides of the Same Coin
The therapeutic potential of CRBN lies in its ability to be "hijacked" by small molecules to induce the degradation of disease-causing proteins. Two major classes of molecules achieve this through the formation of a ternary complex: molecular glues and PROTACs.
-
Molecular Glues: These are small, monovalent compounds that induce a conformational change in CRBN, creating a new binding surface. This "neosurface" enables the recruitment of "neosubstrates," proteins that do not endogenously bind to CRBN. The molecular glue essentially acts as an adhesive, holding CRBN and the neosubstrate together in a stable ternary complex (CRBN-glue-neosubstrate), leading to the neosubstrate's ubiquitination and degradation.[2] The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) are classic examples of molecular glues.[2]
-
PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to the target protein of interest (POI), while the other binds to an E3 ligase, such as CRBN. By simultaneously binding to both the POI and CRBN, PROTACs bring the two proteins into close proximity, facilitating the formation of a ternary complex (POI-PROTAC-CRBN) and subsequent ubiquitination and degradation of the POI.
The formation of a stable and productive ternary complex is the cornerstone of both molecular glue and PROTAC-mediated protein degradation. The efficiency of this process is influenced by factors such as the binding affinities of the individual components and the cooperativity of the ternary complex formation.
Quantitative Analysis of Ternary Complex Formation
The characterization of the binding affinities within the ternary complex is crucial for understanding the structure-activity relationship (SAR) of CRBN ligands and for optimizing their degradation efficiency. Various biophysical techniques are employed to quantify these interactions.
| Ligand/Degrader | CRBN Binding Affinity (Kd/IC50) | Neosubstrate/Target | Ternary Complex Affinity (Kd) | Degradation Potency (DC50/IC50) | Reference(s) |
| Lenalidomide | ~1 µM (IC50) | CK1α | ~75 nM | - | [3] |
| Lenalidomide | - | IKZF1 | - | - | [4] |
| Pomalidomide | 13 nM (IC50) | IKZF1/IKZF3 | - | - | [2] |
| CC-885 | - | GSPT1 | - | 10x-6 - 1 µM (IC50) | [5] |
| dBET6 (PROTAC) | 240 nM | BRD4 (BD1) | - | 5 nM (DC50) | [6] |
| CFT-1297 (PROTAC) | - | BRD4 (BD1) | - | 5 nM (DC50) | [6] |
Key Experimental Protocols
The study of ternary complex formation and its functional consequences relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
Co-IP is a fundamental technique used to demonstrate the interaction between proteins within a cellular context.[7][8][9]
Objective: To confirm the formation of a ligand-dependent ternary complex between CRBN, the neosubstrate/target protein, and the CRBN ligand.
Principle: An antibody targeting one component of the complex (e.g., CRBN) is used to pull down that protein from a cell lysate. If a ternary complex has formed, the other components (the neosubstrate and the ligand) will be co-precipitated and can be detected by Western blotting.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., multiple myeloma cell line MM1.S) to an appropriate density. Treat the cells with the CRBN ligand (e.g., lenalidomide) or a vehicle control (e.g., DMSO) for a specified time and concentration.
-
Cell Lysis: Harvest the cells and lyse them in a cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and interactions.[9]
-
Pre-clearing the Lysate: Incubate the cell lysate with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding of proteins to the beads.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to one of the proteins in the expected ternary complex (e.g., anti-CRBN antibody). A control immunoprecipitation with a non-specific IgG antibody should be performed in parallel.
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for each component of the expected ternary complex (e.g., anti-CRBN, anti-IKZF1).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate.[9]
-
Expected Outcome: An increased amount of the neosubstrate (e.g., IKZF1) will be detected in the CRBN immunoprecipitate from cells treated with the CRBN ligand compared to the vehicle-treated control, confirming the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the CRL4-CRBN complex to ubiquitinate a neosubstrate in the presence of a CRBN ligand.[10][11][12]
Objective: To determine if a CRBN ligand promotes the ubiquitination of a specific neosubstrate by the CRL4-CRBN E3 ligase complex.
Principle: The assay reconstitutes the ubiquitination cascade in a test tube, including the E1 activating enzyme, E2 conjugating enzyme, the CRL4-CRBN E3 ligase, ubiquitin, ATP, and the substrate protein. The addition of a CRBN ligand should lead to the polyubiquitination of the neosubstrate, which can be visualized as a ladder of higher molecular weight bands on a Western blot.
Detailed Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN complex
-
Recombinant ubiquitin (and/or tagged ubiquitin)
-
Recombinant neosubstrate protein (e.g., IKZF1)
-
CRBN ligand or vehicle control (DMSO)
-
-
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific to the neosubstrate.
-
Expected Outcome: In the presence of the CRBN ligand, a smear or ladder of high-molecular-weight bands corresponding to polyubiquitinated neosubstrate will be observed, which should be absent or significantly reduced in the vehicle control reaction.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[13][14]
Objective: To quantify the binding affinity and kinetics of the binary (ligand-CRBN) and ternary (ligand-CRBN-neosubstrate) interactions.
Principle: One molecule (the ligand) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response. By measuring the response over time during association and dissociation phases, kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd) can be determined.
Detailed Protocol:
-
Immobilization:
-
Immobilize one of the interacting proteins (e.g., recombinant CRBN) onto a sensor chip using a suitable coupling chemistry (e.g., amine coupling).
-
-
Binary Interaction Analysis (Ligand to CRBN):
-
Inject a series of concentrations of the CRBN ligand over the immobilized CRBN surface.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
-
Ternary Complex Formation Analysis:
-
To measure the affinity of the neosubstrate to the pre-formed CRBN-ligand complex, inject a series of concentrations of the neosubstrate over the CRBN surface in the presence of a saturating concentration of the CRBN ligand.
-
Alternatively, to assess cooperativity, the affinity of the CRBN ligand to CRBN can be measured in the presence and absence of the neosubstrate.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Expected Outcome: The SPR data will provide quantitative values for the binding affinities and kinetics of the binary and ternary complexes, which are essential for understanding the potency and mechanism of action of the CRBN ligand.
Signaling Pathways Modulated by CRBN-Mediated Protein Degradation
The degradation of neosubstrates by CRBN molecular glues can have profound effects on cellular signaling pathways, leading to the therapeutic effects of these compounds.
Degradation of IKZF1 and IKZF3 in Multiple Myeloma
Lenalidomide and pomalidomide induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[15][16] These transcription factors are critical for the survival of multiple myeloma cells. Their degradation leads to:
-
Downregulation of IRF4 and MYC: IKZF1 and IKZF3 are transcriptional activators of Interferon Regulatory Factor 4 (IRF4), which in turn promotes the expression of the oncogene MYC. Degradation of IKZF1/3 leads to the downregulation of IRF4 and MYC, resulting in cell cycle arrest and apoptosis of myeloma cells.[15]
-
Upregulation of Interleukin-2 (IL-2): In T cells, IKZF1 and IKZF3 act as transcriptional repressors of the IL-2 gene. Their degradation leads to increased IL-2 production, which contributes to the immunomodulatory effects of IMiDs.[17]
Degradation of Casein Kinase 1α (CK1α) in Myelodysplastic Syndrome
Lenalidomide also induces the degradation of Casein Kinase 1α (CK1α), an effect that is particularly relevant in the treatment of myelodysplastic syndrome (MDS) with a deletion on chromosome 5q (del(5q)), where the CSNK1A1 gene encoding CK1α is located.[18][19]
-
Wnt Signaling Pathway: CK1α is a key negative regulator of the Wnt signaling pathway. It phosphorylates β-catenin, marking it for degradation.[20][21] The degradation of CK1α by lenalidomide can therefore lead to the activation of Wnt signaling.[20]
-
p53 Pathway: The degradation of CK1α has also been shown to activate the p53 tumor suppressor pathway, contributing to the therapeutic effect in del(5q) MDS.[19]
Degradation of GSPT1 in Cancer
The molecular glue CC-885 induces the degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[22][23]
-
Translation Termination: GSPT1 is a crucial component of the translation termination complex, which is responsible for stopping protein synthesis at a stop codon.[24][25]
-
Cellular Stress and Apoptosis: The degradation of GSPT1 leads to ribosome stalling and the activation of cellular stress responses, ultimately resulting in apoptosis in cancer cells.[26] This mechanism has shown promise in the treatment of acute myeloid leukemia (AML).[23]
Conclusion
The formation of ternary complexes with CRBN ligands represents a paradigm shift in drug discovery, enabling the targeted degradation of proteins previously considered intractable. A thorough understanding of the molecular mechanisms, quantitative binding parameters, and downstream signaling consequences is paramount for the rational design and development of novel molecular glues and PROTACs. The experimental methodologies outlined in this guide provide a robust framework for researchers to investigate and characterize these powerful therapeutic agents. As our knowledge of the CRBN-mediated degradation landscape expands, so too will the opportunities to develop innovative treatments for a wide range of diseases.
References
- 1. Wnt signaling inhibits casein kinase 1α activity by modulating its interaction with protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 8. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS [ideas.repec.org]
- 19. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coordinated Action of CK1 Isoforms in Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 25. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 26. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of a PROTAC Utilizing a Pomalidomide-Based CRBN Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2][] These molecules consist of two key binding moieties connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4] Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, is a widely utilized E3 ligase in PROTAC design.[5][] Pomalidomide (B1683931), an immunomodulatory drug, is a well-established ligand for CRBN and serves as a versatile anchor for the synthesis of CRBN-based PROTACs.[4][7][8]
These application notes provide a detailed protocol for the synthesis of a PROTAC using a pomalidomide-based ligand, specifically focusing on the generation of a functionalized pomalidomide intermediate that can be readily conjugated to a POI-binding ligand.
Signaling Pathway and Experimental Workflow
The underlying principle of the described protocol is the chemical synthesis of a bifunctional molecule that hijacks the cell's natural protein degradation machinery. The pomalidomide moiety of the PROTAC engages the CRBN E3 ligase, while the other end of the molecule binds to the target protein. This ternary complex formation (Target Protein - PROTAC - CRBN) is the critical step that leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][4]
Caption: Workflow for PROTAC synthesis and mechanism of action.
Experimental Protocols
The synthesis of a pomalidomide-based PROTAC is a multi-step process that involves the initial functionalization of pomalidomide to introduce a linker with a reactive handle, followed by the conjugation of this intermediate with a ligand for the protein of interest. The following protocol details a representative synthesis of a pomalidomide derivative with a C5-azide linker, which is a versatile intermediate for "click chemistry" reactions.[4][9]
Part 1: Synthesis of N-(5-bromopentyl)-pomalidomide
This procedure describes the installation of a 5-bromopentyl linker onto the 4-amino group of pomalidomide.
-
Materials:
-
Pomalidomide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Methanol (MeOH)
-
-
Procedure:
-
To a solution of pomalidomide (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents) and 1,5-dibromopentane (3.0 equivalents).[4]
-
Stir the reaction mixture at 60 °C for 12 hours.[4]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 times).[4]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford N-(5-bromopentyl)-pomalidomide.[4]
-
Part 2: Synthesis of N-(5-azidopentyl)-pomalidomide (Pomalidomide-C5-Azide)
This procedure outlines the conversion of the terminal bromide to an azide (B81097), providing a reactive handle for click chemistry.
-
Materials:
-
N-(5-bromopentyl)-pomalidomide
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
To a solution of N-(5-bromopentyl)-pomalidomide (1.0 equivalent) in DMF, add sodium azide (3.0 equivalents).[4]
-
Stir the reaction mixture at 60 °C for 6 hours.[4]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 times).[4]
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Pomalidomide-C5-Azide.
-
Part 3: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This final step involves the conjugation of the azide-functionalized pomalidomide with an alkyne-modified ligand for the target protein.
-
Materials:
-
Pomalidomide-C5-Azide
-
Alkyne-modified target protein ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (t-BuOH) and water or DMF
-
-
Procedure:
-
In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 equivalent) and Pomalidomide-C5-Azide (1.05 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).[9]
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 equivalents), and a reducing agent, such as sodium ascorbate (0.2 equivalents).[9]
-
Stir the reaction mixture at room temperature for 4-12 hours.[9]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product using appropriate chromatographic techniques (e.g., preparative HPLC).
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.[9]
-
Data Presentation
The efficacy of a synthesized PROTAC is evaluated through various biochemical and cellular assays. The following tables provide a template for summarizing key quantitative data.
Table 1: Synthetic Yields and Purity
| Compound | Step | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | Functionalization | Pomalidomide | N-(5-bromopentyl)-pomalidomide | ||
| 2 | Azide Formation | N-(5-bromopentyl)-pomalidomide | Pomalidomide-C5-Azide | ||
| 3 | Conjugation | Pomalidomide-C5-Azide | Final PROTAC |
Table 2: Characterization of a Representative EGFR-Targeting PROTAC
| Compound | Target | IC₅₀ (µM) vs. EGFRWT | IC₅₀ (µM) vs. EGFRT790M | Dmax (%) at 72h |
| Compound 16 | EGFR | 0.10 | 4.02 | 96 |
Data adapted from a study on pomalidomide-based PROTACs targeting EGFR.[7][8]
Table 3: In Vitro Cytotoxicity of a Representative EGFR-Targeting PROTAC
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 16 | MCF-7 | |
| HepG-2 | ||
| HCT-116 | ||
| A549 |
This table can be populated with experimental data to compare the cytotoxic activity of the synthesized PROTAC across different cancer cell lines.[7][10]
Troubleshooting and Considerations
-
Reaction Monitoring: It is crucial to monitor the progress of each synthetic step using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion and identify any potential side products.
-
Purification: Efficient purification of intermediates and the final PROTAC is essential to remove unreacted starting materials and byproducts that could interfere with subsequent biological assays.
-
Linker Optimization: The length and composition of the linker can significantly impact the efficacy of the PROTAC by affecting the formation of a stable and productive ternary complex.[11] It may be necessary to synthesize a library of PROTACs with different linkers to identify the optimal design.
-
Biological Evaluation: The synthesized PROTAC should be thoroughly evaluated in cellular assays to confirm target protein degradation (e.g., via Western Blot or proteomics) and assess its biological activity (e.g., cell viability assays).[9]
Caption: A troubleshooting workflow for PROTAC development.
References
- 1. mdpi.com [mdpi.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFR<sup>WT</sup> and EGFR<sup>T790M</sup> - ProQuest [proquest.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asset.library.wisc.edu [asset.library.wisc.edu]
PROTAC CRBN ligand-3 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is one of the most successfully utilized E3 ligases in PROTAC design. Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.
This document provides detailed information and protocols regarding the solubility and stock solution preparation of a representative PROTAC building block, herein referred to as "PROTAC CRBN Ligand-3". This ligand is a derivative of pomalidomide, functionalized with a linker for conjugation to a POI ligand. Due to the generally low aqueous solubility of PROTAC molecules, proper handling and preparation of stock solutions are critical for obtaining reliable and reproducible experimental results.
PROTAC Mechanism of Action
PROTACs mediate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Figure 1: Mechanism of action of a CRBN-recruiting PROTAC.
Physicochemical Properties and Solubility
The physicochemical properties of PROTACs, including "this compound," are critical determinants of their biological activity and druggability. Due to their high molecular weight and often lipophilic nature, solubility can be a significant challenge. The data presented below are representative values for pomalidomide-based CRBN ligands and should be used as a general guideline. Actual solubility should be determined experimentally for each specific molecule.
Table 1: Representative Solubility Data for a Pomalidomide-Based CRBN Ligand
| Solvent | Concentration (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 100 | Preferred solvent for preparing high-concentration stock solutions. |
| Dimethyl Formamide (DMF) | > 30 | > 60 | Alternative to DMSO. |
| Ethanol | < 1 | < 2 | Low solubility. Not recommended for primary stock solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.01 | < 0.02 | Very low aqueous solubility is typical for PROTACs. |
Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of "this compound" in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.
Figure 2: Workflow for preparing a stock solution.
Materials:
-
"this compound" (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Compound Equilibration: Allow the vial containing "this compound" to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of the compound (e.g., 1 mg) into the tube. Record the exact weight.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve the desired concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Example: For 1 mg of a compound with a molecular weight of 500 g/mol to make a 10 mM (0.01 M) solution:
-
Volume (L) = 0.001 g / (500 g/mol * 0.01 mol/L) = 0.0002 L = 200 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To minimize freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. When needed, thaw a single aliquot at room temperature and use it for the experiment. Avoid repeated warming and cooling of the stock solution.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol outlines a general method to determine the kinetic solubility of a PROTAC in an aqueous buffer, such as Phosphate-Buffered Saline (PBS), which is relevant for cell-based assays.
Figure 3: Workflow for a kinetic solubility assay.
Materials:
-
10 mM stock solution of the PROTAC in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well plates (polypropylene for sample preparation, analytical plate for analysis)
-
Multichannel pipette
-
Plate shaker
-
Plate centrifuge
-
LC-MS/MS or HPLC-UV system
Procedure:
-
Prepare Dilution Series: Create a serial dilution of the 10 mM PROTAC stock solution in DMSO to generate a range of concentrations (e.g., 10, 5, 2, 1, 0.5, 0.2, 0.1 mM).
-
Sample Preparation: In a 96-well polypropylene (B1209903) plate, add 198 µL of PBS (pH 7.4) to each well. Add 2 µL of each DMSO concentration from the dilution series to the corresponding wells. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for 1-2 hours. This allows for the precipitation of the compound that is above its solubility limit to reach a state of equilibrium.
-
Centrifugation: Centrifuge the plate at a high speed (e.g., 3000 x g) for 20 minutes to pellet the precipitated solid.
-
Supernatant Transfer: Carefully transfer a known volume of the clear supernatant (e.g., 100 µL) to a new 96-well plate, being cautious not to disturb the pellet.
-
Quantification: Analyze the concentration of the dissolved PROTAC in the supernatant using a calibrated analytical method such as LC-MS/MS or HPLC-UV. A standard curve of the PROTAC in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) should be prepared for accurate quantification.
-
Data Analysis: The kinetic solubility is the highest concentration at which the measured concentration in the supernatant is consistent with the nominal concentration, before a significant drop-off is observed due to precipitation.
Conclusion
The successful application of "this compound" and other PROTAC molecules in research and drug development is highly dependent on their correct handling and preparation. Due to their characteristic low aqueous solubility, using DMSO for stock solution preparation is standard practice. Researchers should always perform due diligence by experimentally verifying the solubility of their specific PROTACs in the aqueous media used for their biological assays to ensure accurate and meaningful results.
Application Notes and Protocols for Linker Strategies in CRBN-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Linker Design in CRBN-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC consists of a "warhead" that binds to the protein of interest (POI), an E3 ligase ligand, and a chemical linker that connects these two moieties.[1][2] The choice of the E3 ligase ligand is a critical design decision, with Cereblon (CRBN) being a popular choice due to the favorable physicochemical properties of its ligands, such as smaller molecular size.[2]
The linker, however, is not merely a passive spacer but plays a crucial role in the efficacy of the PROTAC.[3] Its length, composition, and attachment point to the CRBN ligand and the warhead can significantly influence the formation and stability of the ternary complex (POI-PROTAC-CRBN), ultimately affecting the potency (DC50) and maximal degradation (Dmax) of the target protein. This document provides a detailed overview of linker strategies for attaching CRBN ligand-3 (a derivative of thalidomide, lenalidomide, or pomalidomide) to a warhead, along with experimental protocols for their evaluation.
Core Concepts of Linker Strategy
The rational design of a PROTAC linker involves a careful balance of several factors to optimize performance.
Key Linker Characteristics and Their Impact:
-
Length: The distance between the CRBN ligand and the warhead is critical. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might not effectively bring the POI and CRBN into proximity for ubiquitination. The optimal linker length is target-dependent and often determined empirically.
-
Composition: The chemical makeup of the linker influences its flexibility, solubility, and cell permeability. Common linker compositions include:
-
Alkyl Chains: Provide flexibility and are synthetically accessible.
-
Polyethylene Glycol (PEG) Chains: Enhance hydrophilicity and solubility.
-
Rigid Linkers: Incorporating cyclic structures like piperidine (B6355638) or piperazine (B1678402) can improve conformational rigidity, which may enhance binding and cell permeability.
-
-
Attachment Point: The position at which the linker is attached to the CRBN ligand can impact its binding affinity and the geometry of the ternary complex. For thalidomide-based ligands, common attachment points are the C4 and C5 positions of the phthalimide (B116566) ring.
Signaling Pathways and Experimental Workflow
The mechanism of action of a CRBN-based PROTAC and the typical workflow for its evaluation are depicted below.
Quantitative Data on Linker Strategies
The following tables summarize the impact of different linker strategies on the degradation of various target proteins.
Table 1: Comparison of Linker Length and Composition for BRD4 Degradation
| PROTAC | CRBN Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | Pomalidomide | PEG | 4 | >5000 | <10 | H661 |
| PROTAC 2 | Pomalidomide | PEG | 7 | >5000 | ~20 | H661 |
| PROTAC 3 | Pomalidomide | PEG | 10 | <500 | >90 | H661 |
| PROTAC 4 | Pomalidomide | PEG | 13 | <500 | >90 | H661 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Impact of Linker Attachment Point on BTK Degradation
| PROTAC | CRBN Ligand | Linker Type | Linker Length (atoms) | Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | Pomalidomide | PEG-based | 8 | C4 | Inactive | - | Namalwa |
| MT-802 | Pomalidomide | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | Pomalidomide | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
Data is synthesized from published literature.
Experimental Protocols
Protocol 1: Synthesis of a CRBN-based PROTAC with a PEG Linker via Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-functionalized warhead to an amine-terminated PEG linker attached to a CRBN ligand.
Materials:
-
Warhead-COOH (1.0 eq)
-
CRBN-Linker-NH2 (e.g., Pomalidomide-PEGn-NH2) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard workup and purification reagents (Ethyl acetate (B1210297), brine, Na2SO4, silica (B1680970) gel for chromatography)
Procedure:
-
Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add CRBN-Linker-NH2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final PROTAC.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to the cells, scrape, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This protocol provides a method to measure the formation of the POI-PROTAC-CRBN ternary complex in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused CRBN
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET® 618 Ligand
-
PROTAC compounds
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring luminescence and filtered light emission
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors and seed them into assay plates.
-
Incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC compound.
-
Add the dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition and Signal Detection:
-
Prepare the NanoBRET™ detection reagent containing the Nano-Glo® Substrate and HaloTag® Ligand.
-
Add the detection reagent to each well.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
A higher ratio indicates closer proximity between the target protein and CRBN, signifying ternary complex formation.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
-
References
Application Notes and Protocols for the Rational Design of a PROTAC with Thalidomide-O-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that hijacks the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4]
Among the most utilized E3 ligase ligands are derivatives of thalidomide (B1683933), which effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2] The thalidomide moiety serves as a high-affinity anchor to the CRBN E3 ligase, bringing it into close proximity with the target protein.[2] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][5]
The rational design of a PROTAC is a multi-parameter optimization process where the choice of POI ligand, E3 ligase ligand, and the connecting linker are critical.[6] The linker, in particular, plays a crucial role in determining the efficacy and selectivity of the PROTAC by influencing the stability and conformation of the ternary complex.[7][8] This document provides a guide to the rational design, synthesis, and evaluation of PROTACs utilizing a thalidomide-O-COOH moiety as a versatile building block for linker attachment.
PROTAC Mechanism of Action
The fundamental mechanism of a thalidomide-based PROTAC involves several key steps that lead to the degradation of a specific target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design and discovery of potent PROTAC degraders of ASK1: a targeted therapy in MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Application Notes: Targeted Degradation of BRD4 using a CRBN Ligand-Based PROTAC
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2][3][4] This is often achieved using Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce proximity between a target protein and an E3 ubiquitin ligase.[1][5][]
This document provides a detailed protocol for the targeted degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers, using a PROTAC that recruits the Cereblon (CRBN) E3 ligase. The CRBN ligands used in PROTAC design are typically derivatives of thalidomide (B1683933), such as lenalidomide (B1683929) and pomalidomide.[7][8][9] For the purpose of this guide, "CRBN ligand-3" refers to potent, third-generation thalidomide analogs like pomalidomide, which offer high affinity and specificity for CRBN.[][11]
The described PROTAC, hereafter referred to as BRD4-Degrader-3 , consists of a ligand that binds to the BRD4 protein, a linker, and a pomalidomide-based ligand that engages the CRBN E3 ligase complex.[7] This application note details the mechanism of action, experimental protocols for validation, and data presentation for researchers in oncology and drug development.
Principle of the Technology
The CRBN-based PROTAC, BRD4-Degrader-3 , acts as a molecular bridge. One end binds to the BRD4 protein, while the other end binds to CRBN, a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][12][13] This induced proximity facilitates the formation of a ternary complex (BRD4–PROTAC–CRBN), which allows the E3 ligase to poly-ubiquitinate BRD4.[] The poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the BRD4 protein, effectively removing it from the cell.[1][13]
Caption: Mechanism of CRBN-based PROTAC-mediated degradation of the target protein BRD4.
Quantitative Data Summary
The efficacy of a PROTAC is measured by its ability to induce degradation (DC50) and affect cell function (IC50). The following tables summarize typical quantitative data for a potent BRD4 degrader.
Table 1: In Vitro Degradation and Viability Data
| Cell Line | Target Protein | DC50 (24h) | IC50 (72h) | Dmax (24h) |
|---|---|---|---|---|
| SU-DHL-4 (Lymphoma) | BRD4 | < 1 nM | ~5 nM | > 95% |
| MM.1S (Multiple Myeloma) | BRD4 | ~1.5 nM | ~8 nM | > 90% |
| 22Rv1 (Prostate Cancer) | BRD4 | ~2.0 nM | ~15 nM | > 90% |
DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition of cell viability. Dmax: Maximum percentage of degradation.
Table 2: Selectivity Profile
| Protein | Degradation at 100 nM (24h) | Comments |
|---|---|---|
| BRD4 | > 95% | Primary Target |
| BRD2 | > 90% | High homology with BRD4 |
| BRD3 | > 90% | High homology with BRD4 |
| IKZF1 (Ikaros) | < 10% | Minimal off-target molecular glue effect[] |
| IKZF3 (Aiolos) | < 10% | Minimal off-target molecular glue effect[] |
| Vinculin | No degradation | Loading Control |
Experimental Protocols
The following protocols outline the procedures to validate the degradation of BRD4 and assess the cellular impact of BRD4-Degrader-3 .
Caption: Experimental workflow for validating the activity of a BRD4 degrader.
Protocol 1: Western Blot for BRD4 Degradation
This protocol is used to visually and quantitatively assess the degradation of BRD4 protein levels following treatment.
A. Materials
-
Cell Line (e.g., SU-DHL-4, MM.1S)
-
Complete cell culture medium
-
BRD4-Degrader-3 (stock solution in DMSO)
-
DMSO (Vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary Antibodies: Rabbit anti-BRD4, Mouse anti-GAPDH (or other loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
PVDF membrane
-
Enhanced Chemiluminescence (ECL) substrate
B. Procedure
-
Cell Seeding and Treatment:
-
Seed 1.5 x 10^6 cells per well in a 6-well plate.
-
Prepare serial dilutions of BRD4-Degrader-3 in culture medium (e.g., 0.1 nM to 1000 nM). Include a DMSO-only vehicle control.
-
Add the treatment solutions to the cells and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation. Wash once with ice-cold PBS.
-
Lyse the cell pellet with 100 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-15% SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-BRD4 and anti-GAPDH, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with corresponding HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities using software like ImageJ. Normalize BRD4 band intensity to the loading control (GAPDH).
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of BRD4 degradation on cell proliferation and viability.
A. Materials
-
Cell Line (e.g., SU-DHL-4, MM.1S)
-
Complete cell culture medium
-
BRD4-Degrader-3 (stock solution in DMSO)
-
DMSO (Vehicle control)
-
Opaque-walled 96-well microplates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
B. Procedure
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in 90 µL of culture medium in an opaque-walled 96-well plate.
-
-
Treatment:
-
Prepare serial dilutions of BRD4-Degrader-3 at 10x the final concentration.
-
Add 10 µL of the 10x compound dilutions to the appropriate wells. Include DMSO-only vehicle control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No BRD4 Degradation | 1. Compound inactivity. 2. Low CRBN expression in the cell line. 3. Incorrect antibody dilution. | 1. Verify compound structure and purity. 2. Check CRBN protein levels by Western blot. Use a positive control cell line. 3. Optimize primary antibody concentration. |
| High Variability in Viability Assay | 1. Uneven cell seeding. 2. Edge effects on the plate. 3. Pipetting errors. | 1. Ensure a single-cell suspension before seeding. 2. Do not use the outer wells of the plate; fill them with PBS instead. 3. Use calibrated multichannel pipettes. |
| Off-Target Degradation of IKZF1/3 | The PROTAC's CRBN ligand retains some "molecular glue" activity. | This is a known property of some IMiD-based ligands.[] If selectivity is critical, consider designing PROTACs with novel CRBN ligands engineered to reduce glue-like effects.[8] |
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Ternary Complex Stability In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for key in vitro methods used to quantify the stability of ternary complexes. Understanding the formation and stability of these complexes is crucial for various fields, including drug discovery, particularly for modalities like Proteolysis Targeting Chimeras (PROTACs).
Introduction to Ternary Complexes
A ternary complex consists of three distinct molecules that bind to each other. In drug development, a common example is the complex formed between a target protein, a bifunctional molecule (like a PROTAC), and an E3 ubiquitin ligase. The stability of this complex is a critical determinant of the efficacy of the bifunctional molecule. Accurate quantification of the binding affinities and kinetics of these interactions is therefore essential for the rational design and optimization of such therapeutics.
This document outlines four widely used biophysical techniques for characterizing ternary complex stability: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Förster Resonance Energy Transfer (FRET), and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[1][2] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic and affinity data.[1][2]
Principle of SPR for Ternary Complex Analysis
In a typical SPR experiment for a ternary complex, one of the interacting partners (e.g., the E3 ligase) is immobilized on the sensor chip. A solution containing the second partner (e.g., the PROTAC) is then injected, followed by the injection of a mixture of the second and third partners (e.g., PROTAC and target protein). By comparing the binding responses, the formation and stability of the ternary complex can be quantified. This method allows for the determination of association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_D).[3]
Caption: SPR workflow for ternary complex analysis.
Experimental Protocol for SPR
1. Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Purified proteins (Protein A, Protein B) and the bifunctional molecule (Molecule X).
-
Running buffer (e.g., HBS-EP+).
2. Ligand Immobilization: a. Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. b. Inject the ligand (e.g., E3 ligase) at a concentration of 10-100 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level. c. Deactivate the remaining active esters with a 1 M ethanolamine-HCl injection.
3. Binary Interaction Analysis: a. Prepare a series of concentrations of the bifunctional molecule in running buffer. b. Inject the different concentrations over the immobilized ligand surface. c. Monitor the association and dissociation phases in real-time. d. Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.
4. Ternary Complex Analysis: a. Prepare a constant, near-saturating concentration of the target protein. b. Prepare a dilution series of the bifunctional molecule and mix each concentration with the constant concentration of the target protein. c. Inject these mixtures over the immobilized E3 ligase surface. d. Monitor the association and dissociation phases. e. Use a reference flow cell (without immobilized ligand) to subtract non-specific binding and bulk refractive index changes.
5. Data Analysis: a. Fit the sensorgram data from the binary interaction to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the K_D. b. Fit the sensorgram data from the ternary interaction to determine the kinetic parameters for the ternary complex. c. Cooperativity (α) can be calculated as the ratio of the binary K_D to the ternary K_D (α = K_D_binary / K_D_ternary).
Quantitative Data Summary (SPR)
| Ternary System | K_D (ternary) (nM) | k_on (ternary) (M⁻¹s⁻¹) | k_off (ternary) (s⁻¹) | Cooperativity (α) | Reference |
| VHL/MZ1/Brd4_BD2 | 4.9 | 1.1 x 10⁶ | 5.4 x 10⁻³ | ~20 | |
| VHL/AT1/Brd4_BD2 | 21 | 5.7 x 10⁵ | 1.2 x 10⁻² | ~5 | |
| VHL/MZP55/Brd4_BD2 | 110 | 1.1 x 10⁶ | 1.2 x 10⁻¹ | <1 | |
| VHL/MZP61/Brd4_BD2 | 1800 | 2.1 x 10⁶ | 3.8 | <1 |
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with biomolecular interactions. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Principle of ITC for Ternary Complex Analysis
For a ternary complex, ITC experiments can be designed in several ways. One common approach is to titrate the bifunctional molecule into a sample cell containing one of the protein partners, and then repeat the titration in the presence of the second protein partner. By comparing the resulting binding isotherms, the thermodynamics of ternary complex formation can be elucidated.
Caption: ITC experimental design for ternary complex analysis.
Experimental Protocol for ITC
1. Materials and Reagents:
-
Isothermal titration calorimeter.
-
Purified proteins (Protein A, Protein B) and the bifunctional molecule (Molecule X).
-
Dialysis buffer.
2. Sample Preparation: a. Dialyze all proteins and the bifunctional molecule extensively against the same buffer to minimize buffer mismatch effects. b. Determine accurate concentrations of all components. c. Degas all solutions immediately before use.
3. Binary Titration: a. Fill the sample cell with one of the proteins (e.g., target protein at 10-50 µM). b. Fill the injection syringe with the bifunctional molecule at a concentration 10-20 fold higher than the protein in the cell. c. Perform a series of small injections (e.g., 2-5 µL) of the bifunctional molecule into the protein solution while monitoring the heat change. d. Perform a control titration by injecting the bifunctional molecule into the buffer alone to determine the heat of dilution.
4. Ternary Titration: a. Fill the sample cell with one of the proteins (e.g., target protein) and the second protein (e.g., E3 ligase) at concentrations determined from the binary experiments. b. Fill the injection syringe with the bifunctional molecule at a concentration 10-20 fold higher than the total protein concentration in the cell. c. Perform the titration as described for the binary interaction.
5. Data Analysis: a. Subtract the heat of dilution from the raw titration data. b. Integrate the heat change for each injection to generate a binding isotherm. c. Fit the binding isotherm to a suitable model (e.g., one-site binding model) to determine K_D, n, and ΔH. d. The Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
Quantitative Data Summary (ITC)
| Ternary System | K_D (ternary) (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Cooperativity (α) | Reference |
| VHL/MZ1/Brd4_BD2 | 7.5 | -10.5 | -0.6 | 17 | |
| VHL/AT1/Brd4_BD2 | 26 | -11.7 | 1.3 | 4 | |
| VHL/MZP55/Brd4_BD2 | 110 | -7.2 | -2.4 | 0.8 | |
| VHL/MZP61/Brd4_BD2 | 1800 | -1.7 | -6.1 | 0.05 |
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to non-radiative energy transfer to the acceptor, resulting in acceptor emission. Time-Resolved FRET (TR-FRET) is an advanced FRET technique that uses long-lifetime lanthanide donors to reduce background fluorescence.
Principle of FRET for Ternary Complex Analysis
In a FRET-based assay for a ternary complex, two of the interacting partners are labeled with a FRET donor and acceptor pair. For example, the target protein could be labeled with a donor and the E3 ligase with an acceptor. The formation of the ternary complex, mediated by the bifunctional molecule, brings the donor and acceptor into close proximity, leading to a FRET signal that is proportional to the amount of complex formed.
Caption: Principle of FRET for ternary complex detection.
Experimental Protocol for TR-FRET
1. Materials and Reagents:
-
TR-FRET compatible plate reader.
-
Low-volume, black microplates.
-
Labeled proteins (e.g., GST-tagged target protein and His-tagged E3 ligase).
-
TR-FRET antibody pairs (e.g., Tb-anti-GST and AF488-anti-His).
-
Bifunctional molecule.
-
Assay buffer.
2. Assay Setup: a. Prepare a dilution series of the bifunctional molecule in assay buffer. b. In a microplate, add the target protein (e.g., GST-BRD2(BD1)) and the E3 ligase (e.g., His-CRBN(DDB1)) to each well. c. Add the bifunctional molecule dilutions to the wells. d. Add the TR-FRET antibody pair (e.g., Tb-anti-GST and AF488-anti-His). e. Incubate the plate in the dark for a specified time (e.g., 180 minutes).
3. Measurement: a. Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. b. Typically, emission is measured at two wavelengths (e.g., for the acceptor and donor) and the ratio is calculated.
4. Data Analysis: a. Plot the TR-FRET signal ratio as a function of the bifunctional molecule concentration. b. The resulting bell-shaped curve is characteristic of ternary complex formation, where at high concentrations, the formation of binary complexes can lead to a decrease in the FRET signal (the "hook effect"). c. The concentration of the bifunctional molecule that gives the maximum FRET signal (D_max) and the half-maximal effective concentration (EC50) can be determined.
Quantitative Data Summary (TR-FRET)
| Ternary System | Maximal Efficacy Concentration (nM) | Reference |
| BRD2(BD1)/PROTAC BET Degrader-1/CRBN | 4.1 | |
| BRD2(BD1)/PROTAC BET Degrader-2/CRBN | 12.3 | |
| BRD2(BD1)/dBET1/CRBN | 412 |
AlphaScreen
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based proximity assay that is highly sensitive and suitable for high-throughput screening.
Principle of AlphaScreen
The assay utilizes two types of beads: Donor beads and Acceptor beads. When a biological interaction brings the beads into close proximity (within ~200 nm), a cascade of chemical reactions is initiated upon excitation of the Donor bead, leading to a luminescent signal from the Acceptor bead. For ternary complex analysis, the target protein and E3 ligase are tagged (e.g., with biotin (B1667282) and a His-tag), and beads that recognize these tags are used. The bifunctional molecule brings the two proteins, and thus the beads, together, generating a signal.
Caption: Principle of AlphaScreen for ternary complex detection.
Experimental Protocol for AlphaScreen
1. Materials and Reagents:
-
AlphaScreen-compatible plate reader.
-
Low-volume, white microplates.
-
Tagged proteins (e.g., GST-tagged target protein and His-tagged E3 ligase).
-
AlphaScreen Donor and Acceptor beads (e.g., Streptavidin Donor beads and Ni-NTA Acceptor beads).
-
Bifunctional molecule.
-
Assay buffer.
2. Assay Setup: a. Prepare a dilution series of the bifunctional molecule. b. In a microplate, add the tagged target protein and the tagged E3 ligase. c. Add the bifunctional molecule dilutions. d. Incubate for a period to allow complex formation (e.g., 90 minutes at room temperature). e. Add the Donor and Acceptor beads. f. Incubate in the dark for a further period (e.g., 60 minutes).
3. Measurement: a. Read the plate on an AlphaScreen-compatible reader.
4. Data Analysis: a. Plot the AlphaScreen signal as a function of the bifunctional molecule concentration. b. Similar to FRET, a bell-shaped curve is often observed due to the hook effect. c. Determine the EC50 and maximum signal from the curve.
Quantitative Data Summary (AlphaScreen)
| Ternary System | EC50 (nM) | Reference |
| His-CRBN-DDB1/Compound 3a/GST-BRD4 | ~100 | |
| His-CRBN-DDB1/Compound 4a/GST-BRD4 | ~30 | |
| His-CRBN-DDB1/Compound 4c/GST-BRD4 | ~10 |
Conclusion
The choice of method for quantifying ternary complex stability depends on the specific research question, the available instrumentation, and the properties of the molecules being studied. SPR and ITC provide detailed kinetic and thermodynamic information, respectively, and are considered gold standards for biophysical characterization. FRET and AlphaScreen are highly sensitive, proximity-based assays that are well-suited for higher-throughput applications and screening campaigns. A combination of these techniques can provide a comprehensive understanding of ternary complex formation and stability, which is invaluable for advancing drug discovery programs.
References
Troubleshooting & Optimization
CRBN-Based PROTACs: Technical Support & Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the efficacy of Cereblon (CRBN)-based Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
1. My CRBN-based PROTAC shows weak or no degradation of my protein of interest (POI). What are the potential causes and how can I troubleshoot this?
Inefficient POI degradation can stem from multiple factors, ranging from the PROTAC molecule itself to the specific cellular context. A systematic approach is crucial for identifying the bottleneck.
Initial Checks & Potential Causes:
-
PROTAC Integrity and Purity: Ensure the chemical integrity and purity of your PROTAC. Impurities or degradation can significantly impact activity.
-
Cellular Permeability: The PROTAC may not be efficiently entering the cells.
-
Target Engagement: The PROTAC must bind to both the POI and CRBN. Weak binding to either will result in poor degradation.
-
Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between the POI, PROTAC, and CRBN.
-
Ubiquitination and Proteasome Activity: The cellular machinery responsible for tagging the POI with ubiquitin and subsequent degradation by the proteasome must be functional.
-
CRBN Expression Levels: The expression level of CRBN can vary between cell lines, potentially limiting PROTAC efficacy.
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-CRBN) that are non-productive, leading to a decrease in degradation.
Troubleshooting Workflow:
Figure 1: A logical workflow for troubleshooting inefficient PROTAC-mediated degradation.
2. How can I confirm that my PROTAC is engaging with both the target protein (POI) and CRBN?
Several biophysical and cellular assays can be employed to measure binary engagement.
Table 1: Techniques for Measuring PROTAC Binary Engagement
| Technique | Principle | Measures | Considerations |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Binding affinity (Kd), stoichiometry, thermodynamics. | Requires purified proteins and relatively large amounts of material. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor chip. | Binding affinity (Kd), kinetics (kon, koff). | Requires one binding partner to be immobilized. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding in cells or cell lysates. | Target engagement in a cellular context. | Can be technically challenging and may not be suitable for all targets. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding to a protein. | Binding affinity (Kd). | Requires a suitable fluorescent probe. |
| NanoBRET™ | A bioluminescence resonance energy transfer (BRET) assay to quantify protein-protein interactions in live cells. | Target engagement in live cells. | Requires genetic modification of the target protein. |
3. My PROTAC binds to both the POI and CRBN, but I still don't see degradation. What's the next step?
The formation of a stable and productive ternary complex (POI-PROTAC-CRBN) is critical for subsequent ubiquitination and degradation.
Troubleshooting Ternary Complex Formation:
-
Ternary Complex Cooperativity: The binding of the PROTAC to one protein can either enhance (positive cooperativity) or hinder (negative cooperativity) its binding to the other. Negative cooperativity can lead to inefficient ternary complex formation and poor degradation.
-
Linker Optimization: The length and chemical nature of the linker connecting the POI and CRBN binders are crucial for allowing the two proteins to come together in a productive orientation for ubiquitination.
Experimental Protocols:
-
Ternary Complex Formation Assays: Techniques like SPR, ITC, or fluorescence-based methods can be adapted to measure the affinity and stability of the ternary complex.
-
Structural Biology: X-ray crystallography or cryo-electron microscopy can provide detailed structural insights into the ternary complex, revealing the protein-protein interface and guiding linker design.
4. How do I know if the ubiquitination and proteasome machinery are functional in my experimental system?
Verifying the Ubiquitin-Proteasome System (UPS):
Figure 2: The mechanism of action for CRBN-based PROTACs, highlighting key stages.
-
Proteasome Inhibitor Control: Treat cells with your PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132 or bortezomib). If the PROTAC is working correctly, you should see a rescue of POI levels in the presence of the inhibitor.
-
Ubiquitination Assays: Perform an immunoprecipitation of your POI followed by a Western blot for ubiquitin. An increase in polyubiquitination of the POI upon PROTAC treatment indicates that the upstream steps are functioning.
5. I observe a "hook effect" with my PROTAC. How can I mitigate this?
The "hook effect" is a common phenomenon with bifunctional molecules like PROTACs, where increasing the concentration beyond an optimal point leads to a decrease in efficacy.
Mitigation Strategies:
-
Dose-Response Curve: Perform a wide-range dose-response experiment to identify the optimal concentration for degradation (the "sweet spot").
-
PROTAC Design: In some cases, redesigning the PROTAC with different affinities for the POI and CRBN can help to widen the optimal concentration window.
Table 2: Troubleshooting Summary for Inefficient CRBN-based PROTAC Degradation
| Issue | Potential Cause | Suggested Action |
| No degradation | Poor cell permeability | Perform cellular uptake assays (e.g., LC-MS/MS on cell lysates). |
| Weak binding to POI or CRBN | Measure binary binding affinities (e.g., ITC, SPR). | |
| Inefficient ternary complex formation | Assess ternary complex formation and cooperativity. Optimize linker. | |
| Degradation plateaus at a low level | Low CRBN expression | Quantify CRBN expression levels in your cell line (e.g., Western blot, qPCR). |
| Proteasome saturation | Use a proteasome inhibitor control to confirm proteasome dependence. | |
| "Hook effect" observed | Formation of non-productive binary complexes | Perform a detailed dose-response curve to find the optimal concentration. |
Detailed Experimental Protocols
Protocol 1: Western Blot for POI Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for the desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ubiquitination
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 for 4 hours prior to harvest) to allow ubiquitinated POI to accumulate. Lyse cells in a denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the POI overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Perform Western blotting as described above, probing with an antibody against ubiquitin to detect polyubiquitinated POI.
Technical Support Center: Optimizing PROTAC Linker Length and Composition for CRBN Engagement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis-Targeting Chimeras (PROTACs) that engage the E3 ligase Cereblon (CRBN).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a CRBN-based PROTAC?
A1: The linker in a PROTAC is not merely a spacer but a critical determinant of its overall success.[1] It connects the ligand that binds to your protein of interest (POI) with the ligand that binds to CRBN. The linker's primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-CRBN), which is essential for the subsequent ubiquitination and degradation of the POI.[1] The linker's length, composition, rigidity, and attachment points all significantly influence the efficacy of the PROTAC.[][][4]
Q2: How does linker length impact the degradation efficiency of a CRBN-based PROTAC?
A2: Optimizing linker length is a critical step and must be determined empirically for each specific POI and CRBN ligand pair.[1][5][6]
-
Too short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[1][7] This can lead to reduced or no degradation of the target protein.
-
Too long: A linker that is too long or overly flexible might result in non-productive binding, where the target protein's lysine (B10760008) residues are not correctly positioned for ubiquitination by the E2 enzyme.[1][7] Excessively long linkers can also lead to an increased "hook effect".[1][5]
-
Optimal Length: An optimal linker length facilitates favorable protein-protein interactions between the POI and CRBN, leading to what is known as positive cooperativity, which enhances the stability of the ternary complex and improves degradation efficiency.[1]
Q3: What are the differences between polyethylene (B3416737) glycol (PEG) and alkyl linkers, and how do I choose between them?
A3: PEG and alkyl chains are the most common motifs used in PROTAC linkers.[4] The choice between them depends on the desired physicochemical properties of the PROTAC.
-
PEG Linkers: These are widely used and can improve the aqueous solubility of PROTACs.[1][8] The ethylene (B1197577) glycol units add polarity. However, in some cases, replacing an alkyl chain with a PEG linker has been shown to inhibit PROTAC activity.[4]
-
Alkyl Linkers: Simple hydrocarbon chains offer a high degree of flexibility.[1] They are more lipophilic, which can enhance cell permeability.[1][] Recent studies have shown that alkyl-linked PROTACs can outperform their PEGylated counterparts in terms of membrane permeability and bioavailability.[]
The selection should be based on a balance of solubility, permeability, and the ability to achieve a productive ternary complex conformation. It is often necessary to synthesize and test a library of PROTACs with different linker types.[][4]
Q4: What is the "hook effect" in PROTAC experiments and how can I mitigate it with linker optimization?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[7][10] Linker design can influence the severity of the hook effect. A well-designed linker can enhance the cooperativity and stability of the ternary complex, which can help mitigate the hook effect.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High binary binding affinity but no target degradation. | 1. Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[7] 2. Unfavorable Ternary Complex Conformation: The linker may orient the target protein in a way that lysine residues are not accessible for ubiquitination.[7] 3. Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its target.[7] | 1. Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG units or alkyl chain lengths). 2. Modify Linker Rigidity: Introduce rigid elements like piperazine, piperidine, or triazole rings into the linker to pre-organize the PROTAC into a more favorable conformation.[] 3. Assess Ternary Complex Formation: Use biophysical assays like SPR, BLI, ITC, or cellular assays like NanoBRET to confirm the formation of the ternary complex.[11][12] 4. Evaluate Cell Permeability: Perform cell-based assays to ensure the PROTAC can enter the cells and reach its target. |
| Degradation of off-target proteins (neosubstrates). | CRBN Ligand-Induced Neosubstrate Degradation: CRBN ligands like thalidomide (B1683933) and its derivatives can act as "molecular glues," inducing the degradation of endogenous proteins such as IKZF1, IKZF3, and GSPT1.[10][] | 1. Modify the CRBN Ligand: Structural modifications to the CRBN ligand, such as altering the linking position on the phthalimide (B116566) ring, can enhance selectivity and reduce neosubstrate degradation.[10][14] 2. Optimize Linker Attachment Point: The point at which the linker is attached to the CRBN ligand can significantly influence neosubstrate degradation.[14] 3. Proteomics Profiling: Use proteome-wide analysis to identify all proteins degraded by your PROTAC and guide further optimization for improved selectivity.[10] |
| No or weak signal in ternary complex assays (e.g., FRET, AlphaLISA, NanoBRET). | 1. Low Binding Affinity: The PROTAC may have low affinity for either the target protein or CRBN.[10] 2. Suboptimal Assay Conditions: The concentrations of proteins or PROTAC may not be optimal. | 1. Confirm Binary Binding: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the binary binding affinities of your PROTAC to both the target protein and CRBN independently.[10] 2. Titrate Components: Perform titration experiments in your ternary complex assay to find the optimal concentrations of each component. |
| Target protein ubiquitination is not observed. | 1. Inactive E3 Ligase Complex: Components of the in vitro ubiquitination reaction (E1, E2, ubiquitin, ATP) may be inactive.[10] 2. Lack of Accessible Lysines: The target protein may not have accessible lysine residues for ubiquitination.[10] 3. Rapid Deubiquitination: Deubiquitinating enzymes (DUBs) in cell lysates can remove ubiquitin chains.[10] | 1. Validate Assay Components: Ensure all components of your in vitro ubiquitination assay are active and used at the correct concentrations. 2. Map Ubiquitination Sites: Use mass spectrometry to identify ubiquitination sites on the target protein. 3. Inhibit DUBs: Add DUB inhibitors to your lysis buffer during sample preparation for ubiquitination analysis.[10] |
Quantitative Data Summary
The following tables provide illustrative data on how linker length and composition can affect PROTAC performance for CRBN-based degraders targeting BRD4.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| dBET1 | PEG | 13 | 8 | >95 |
| Analog 1 | PEG | 10 | 50 | 80 |
| Analog 2 | PEG | 16 | 25 | >90 |
Note: This table represents a hypothetical but illustrative dataset compiled from general findings in the literature. Optimal linker length is highly dependent on the specific target protein, warhead, and CRBN ligand used.[15]
Table 2: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Type | DC₅₀ (nM) | Cell Permeability |
| Compound A | Alkyl Chain | 15 | High |
| Compound B | PEG Chain | 20 | Moderate |
| Compound C | Rigid Piperazine | 10 | Moderate |
Note: This table represents a hypothetical but illustrative dataset compiled from general findings in the literature.[15]
Experimental Protocols
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[15]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time.[10][15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.
Ternary Complex Formation Assay using NanoBRET™
This is a live-cell assay to measure the formation of the POI-PROTAC-E3 ligase complex.[12]
Protocol:
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (energy donor) and CRBN fused to HaloTag® (energy acceptor).[12]
-
Labeling: Label the HaloTag®-CRBN fusion protein with a fluorescent HaloTag® ligand.
-
PROTAC Treatment: Treat the cells with various concentrations of your PROTAC.
-
BRET Measurement: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the ratio indicates the formation of the ternary complex.[12]
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified recombinant target protein, CRBN-DDB1 complex, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, and ATP in an assay buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody specific for the target protein to visualize the appearance of higher molecular weight ubiquitinated species.
Visualizations
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation.
Caption: A step-by-step decision tree for troubleshooting failed PROTAC degradation experiments.
Caption: A logical workflow for the systematic optimization of PROTAC linker properties.
References
- 1. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 14. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Permeability of CRBN-Recruiting PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing CRBN-recruiting Proteolysis Targeting Chimeras (PROTACs) with improved cell permeability.
Troubleshooting Guide: Low Cell Permeability
Low cell permeability is a frequent hurdle in the development of effective PROTACs, which often possess high molecular weights and polar surface areas, placing them "beyond the Rule of 5" (bRo5).[1][2] This guide provides a structured approach to diagnosing and resolving permeability issues.
Problem: My CRBN-recruiting PROTAC shows potent biochemical activity but poor cellular efficacy (e.g., no target degradation in cells).
This discrepancy often points to insufficient intracellular concentration due to poor membrane permeability.[3][4]
| Potential Cause | Suggested Action & Rationale |
| Unfavorable Physicochemical Properties | 1. Analyze Physicochemical Parameters: Calculate properties like Molecular Weight (MW), cLogP, Topological Polar Surface Area (TPSA), Hydrogen Bond Donors (HBDs), and Hydrogen Bond Acceptors (HBAs). PROTACs are often large, but minimizing these values where possible is a good starting point.[2][5] 2. Reduce HBDs: Replace amide bonds in the linker with esters or ethers to decrease the number of hydrogen bond donors, which can improve permeability.[6][7] |
| Suboptimal Linker Composition & Conformation | 1. Modify Linker: The linker is a key modulator of permeability.[8][9] Experiment with different linker types (e.g., PEG, alkyl) and lengths. Shorter linkers often result in more permeable compounds.[5][10] 2. Introduce Rigidity: Incorporate rigid moieties like piperidine (B6355638) or piperazine (B1678402) into the linker. This can pre-organize the PROTAC into a more permeable conformation and improve solubility.[6] 3. Promote "Chameleon" Effects: Design linkers that facilitate intramolecular hydrogen bonding (IMHB). This allows the PROTAC to adopt a folded, less polar conformation in the lipophilic environment of the cell membrane, effectively shielding its polar groups.[8][11] PEG linkers, for instance, are more likely to adopt folded structures than alkyl linkers.[6] |
| High Efflux Ratio | 1. Run a Caco-2 Assay: This assay can determine if your PROTAC is a substrate for active efflux transporters. A high efflux ratio suggests the compound is being actively pumped out of the cell.[6][12] 2. Co-dose with Efflux Inhibitors: In your cellular assays, co-administer known efflux pump inhibitors to see if target degradation is rescued. This can confirm efflux as the primary issue. |
| Poor Aqueous Solubility | 1. Measure Solubility: Poor solubility can lead to low apparent permeability.[1] 2. Prodrug Approach: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly (e.g., esters). This can enhance permeability and oral bioavailability.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to assess the permeability of my new CRBN-recruiting PROTAC?
Your first step should be to use a high-throughput, cell-free assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[5][12] PAMPA is cost-effective and measures passive diffusion, providing a good initial screen for membrane-crossing potential.[6] It will help you rank-order your compounds based on their intrinsic permeability.
Q2: My PROTAC has poor permeability in the PAMPA assay. What's the next step?
If PAMPA results are low, focus on the PROTAC's structure. As detailed in the troubleshooting guide, modifying the linker is often the most fruitful strategy.[3][9] Consider synthesizing a small library of analogs with varied linker lengths and compositions (e.g., shorter PEG linkers, alkyl chains, or rigid elements).[5][6] Concurrently, you can use computational modeling to predict how these changes might affect the PROTAC's 3D conformation and polar surface area.[9]
Q3: What is the "hook effect" and how does it relate to cell permeability?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[1][4] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN) required for degradation. While not directly a measure of permeability, it is a critical parameter to assess. If a PROTAC has low permeability, you might not reach concentrations high enough to observe the hook effect. A wide dose-response curve is essential to identify the optimal concentration for degradation and to characterize this bell-shaped curve.[4]
Q4: How do I choose between CRBN and VHL E3 ligase ligands for better permeability?
PROTACs based on CRBN ligands generally occupy a chemical space closer to traditional drug-like molecules compared to those based on VHL ligands.[9][13] CRBN ligands are typically smaller and less polar than many VHL ligands.[14] This often makes CRBN-based PROTACs a better starting point when trying to achieve good cell permeability.[13]
Q5: Can I use a cell-based assay to directly measure permeability?
Yes, assays like the NanoBRET Target Engagement assay can be adapted to assess intracellular availability.[15] By comparing the PROTAC's binding affinity for CRBN in live cells versus permeabilized cells, you can calculate an "availability index." This provides a relative measure of how much PROTAC is successfully crossing the cell membrane to engage its target.[15]
Data Summary Tables
Table 1: Physicochemical Properties and Permeability of PROTACs
This table summarizes how modifications to linker length and composition can impact permeability, as measured by PAMPA. Note that higher Pe values indicate better permeability.
| Compound ID | Linker Type | Linker Length | PAMPA (Pe) (x 10⁻⁶ cm/s) | Reference |
| MZ Series | [5][10] | |||
| 7 | 2-unit PEG | Short | 2.4 | [5][10] |
| 8 | 3-unit PEG | Long | 0.12 | [5][10] |
| AT Series | [5][10] | |||
| 15 | 1-unit PEG | Short | 0.005 | [5][10] |
| 16 | 2-unit PEG | Medium | 0.002 | [5][10] |
| 17 | Alkyl | Short | 0.002 | [5][10] |
| BRD4 Series | [9][13] | |||
| 1 | PEG-based | - | High | [9][13] |
| 2 | PEG-based | - | Intermediate | [9][13] |
| 3 | PEG-based | - | Low | [9][13] |
Data compiled from multiple sources to illustrate trends. Absolute values are assay-dependent.
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This cell-free assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[12]
Methodology:
-
Prepare Donor Plate: A 96-well microplate is loaded with the PROTAC compounds dissolved in a buffer solution (e.g., PBS at pH 7.4).
-
Prepare Acceptor Plate: A corresponding 96-well filter plate, with a porous filter support, is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. The wells are then filled with acceptor buffer.
-
Assemble Sandwich: The acceptor plate is placed on top of the donor plate, creating a "sandwich" where the compound can diffuse from the donor well, through the lipid membrane, into the acceptor well.
-
Incubation: The sandwich is incubated at room temperature for a set period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the measured concentrations and known parameters like incubation time and membrane surface area.
Protocol 2: Caco-2 Permeability Assay
Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport mechanisms.[6][12]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for approximately 21 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral - A to B): The PROTAC compound is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at various time points.
-
Permeability Measurement (Basolateral to Apical - B to A): The PROTAC is added to the basolateral chamber, and samples are taken from the apical chamber. This measures active efflux.
-
Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Papp values are calculated for both directions. The efflux ratio is calculated as Papp(B to A) / Papp(A to B). An efflux ratio significantly greater than 2 suggests the compound is a substrate of efflux pumps.
Visualizations
Caption: Troubleshooting workflow for low PROTAC cell permeability.
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing CRBN-Recruiting PROTAC Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that engage the Cereblon (CRBN) E3 ligase. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges related to CRBN expression and its impact on PROTAC efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of CRBN in PROTAC-mediated protein degradation?
A1: CRBN is the substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] PROTACs are bifunctional molecules that bind to both the protein of interest (POI) and an E3 ligase, such as CRBN.[3] This induced proximity brings the POI close to the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[3][4] Therefore, the expression level and functionality of CRBN are critical for the efficacy of CRBN-recruiting PROTACs.
Q2: How do CRBN expression levels impact the efficacy of my PROTAC?
A2: The efficacy of CRBN-recruiting PROTACs is often directly correlated with the expression levels of CRBN.[1] Several in vitro studies have confirmed that PROTAC activity is dependent on CRBN expression.[1] Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[5] For instance, a survey of cell lines demonstrated that CRBN-recruiting PROTACs are more potent in hematopoietic cancer lines compared to solid tumor cells, which was attributed to higher CRBN expression levels in the former.[6]
Q3: My PROTAC is not showing any degradation of the target protein. What are the possible causes related to CRBN?
A3: A lack of target degradation can stem from several factors related to CRBN. The most common issues include:
-
Low or No CRBN Expression: The cell line you are using may have insufficient endogenous levels of CRBN.[5][7]
-
CRBN Mutations or Deletions: Prolonged exposure to PROTACs or pre-existing conditions can lead to acquired resistance through genomic alterations in CRBN, preventing PROTAC binding.[7][8]
-
Species-Specific Differences: There are differences between human and mouse CRBN, which can affect the binding and efficacy of some CRBN-based PROTACs in rodent models.[9][10]
Q4: I'm observing a "hook effect" with my PROTAC. Is this related to CRBN expression?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN).[5][7] While not directly caused by CRBN expression levels, the optimal concentration window to avoid the hook effect can be influenced by the relative abundance of the target protein and CRBN.
Q5: How can I overcome resistance to CRBN-based PROTACs?
A5: Resistance to CRBN-based PROTACs, often arising from mutations or downregulation of CRBN, can be addressed through several strategies:[8]
-
Switching E3 Ligase: Utilize a PROTAC that recruits a different E3 ligase, such as von Hippel-Lindau (VHL). This is often the most effective approach when CRBN is compromised.[8]
-
CRBN-Independent Degraders: Explore alternative degradation technologies that do not rely on CRBN, such as lysosome-targeting chimeras (LYTACs).[8]
-
Combination Therapies: Combine the CRBN-based PROTAC with other agents that can overcome specific resistance mechanisms, such as inhibitors of compensatory signaling pathways.[8]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common experimental hurdles related to CRBN expression and PROTAC efficacy.
Issue 1: No or Low Target Protein Degradation
-
Symptom: Western blot analysis shows minimal or no reduction in the protein of interest (POI) levels after PROTAC treatment.
-
Possible Cause & Troubleshooting Steps:
-
Confirm CRBN Expression:
-
Action: Verify the CRBN expression levels in your cell line using Western Blot or qPCR.[7]
-
Expected Outcome: Detectable levels of CRBN protein or mRNA. If CRBN levels are low or absent, consider using a cell line with higher endogenous CRBN expression.
-
-
Assess Ternary Complex Formation:
-
Action: Perform a co-immunoprecipitation (Co-IP) experiment to confirm the formation of the POI-PROTAC-CRBN ternary complex.[11]
-
Expected Outcome: Detection of CRBN when pulling down the POI (or vice-versa) in the presence of the PROTAC. A lack of interaction suggests an issue with ternary complex formation, which could be due to low CRBN levels or mutations.
-
-
Check for CRBN Mutations:
-
Action: If working with cells that have developed resistance, sequence the CRBN gene to identify any mutations that may interfere with PROTAC binding.[8]
-
Expected Outcome: Identification of potential resistance-conferring mutations.
-
-
Issue 2: Inconsistent PROTAC Efficacy Across Different Cell Lines
-
Symptom: The same PROTAC shows potent degradation in one cell line but is inactive in another, despite both expressing the target protein.
-
Possible Cause & Troubleshooting Steps:
-
Compare CRBN Expression Levels:
-
Action: Perform a Western blot to directly compare the CRBN protein levels between the sensitive and resistant cell lines.[8]
-
Expected Outcome: The non-responsive cell line may exhibit significantly lower or no CRBN expression.
-
-
Investigate Pre-existing Mutations:
-
Action: Sequence the CRBN gene in both cell lines to check for any pre-existing mutations in the insensitive cell line that could prevent PROTAC function.[8]
-
Expected Outcome: Identification of mutations in the CRBN gene of the insensitive cell line.
-
-
Quantitative Data Summary
The efficacy of PROTACs is often quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following tables summarize reported data for various CRBN-recruiting PROTACs.
Table 1: Efficacy of CRBN-Recruiting PROTACs Against Various Targets
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| ARV-825 | BET Proteins | T-ALL (CCRF) | Nanomolar range | >90 | [1] |
| PROTAC B03 | CDK9 | MV4-11 | 7.62 | Not Reported | [1] |
| PROTAC 1015 | CDK6 | Jurkat | pDC50 = 9.1 | Not Reported | [1] |
| DAS 6-2-2-6-CRBN | BCR-ABL | K562 | EC50 = 4.4 | >80 (at 2.5 µM) | [1] |
| FLT-3 degrader | FLT-3 | MV4-11 | 0.614 | 94.8 | [12] |
| FLT-3 degrader 4 | FLT-3 | MV4-11 | 7.4 | Not Reported | [12] |
| FLT-3 degrader 4 | FLT-3 | MOLM-13 | 20.1 | Not Reported | [12] |
Note: DC50 and Dmax values can vary depending on the experimental conditions, including treatment time and cell line used.
Key Experimental Protocols
1. Western Blot for CRBN Expression and Target Degradation
This protocol is used to quantify the levels of CRBN and the target protein in response to PROTAC treatment.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CRBN, anti-target, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Treat cells with the PROTAC at various concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Capture the chemiluminescent signal using an imaging system.[5]
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control and then to the vehicle control.[5]
-
2. Quantitative PCR (qPCR) for CRBN mRNA Expression
This protocol quantifies the mRNA expression level of the CRBN gene.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for CRBN and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
RNA Extraction: Extract total RNA from cell pellets using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative expression of CRBN mRNA, normalized to the housekeeping gene.
-
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.
-
Materials:
-
Non-denaturing lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-target protein)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
-
-
Procedure:
-
Cell Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate and then incubate with the primary antibody for immunoprecipitation overnight at 4°C.
-
Bead Binding: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for the interaction partner (e.g., CRBN). A band for CRBN in the lane where the target protein was pulled down indicates ternary complex formation. Also, probe for the immunoprecipitated protein as a positive control.[5]
-
Visualizations
Caption: PROTAC Mechanism of Action via CRBN Recruitment.
Caption: Troubleshooting Workflow for Low PROTAC Efficacy.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biocytogen.com [biocytogen.com]
- 10. oatext.com [oatext.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Design for Enhanced CRBN Binding Cooperativity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when refining Proteolysis Targeting Chimera (PROTAC) design to improve binding cooperativity with the E3 ligase Cereblon (CRBN).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My CRBN-recruiting PROTAC shows low degradation of my target protein, despite having good binary binding affinity for both the target and CRBN. What could be the issue?
A1: This is a common challenge that often points towards issues with the formation or stability of the ternary complex (Target-PROTAC-CRBN). Here are several potential reasons and troubleshooting steps:
-
Negative Cooperativity: The binding of one protein partner may hinder the binding of the other, leading to a destabilized ternary complex. This can occur even with potent binary binders.[1][2][3]
-
Steric Clashes: The PROTAC linker length or composition might be suboptimal, causing steric hindrance between the target protein and CRBN, preventing a favorable ternary complex conformation.[1][4]
-
Unproductive Ternary Complex Conformation: Even if a ternary complex forms, its geometry might not be suitable for efficient ubiquitination of the target protein. The linker design is crucial in dictating the orientation of the target relative to the E3 ligase.
-
The "Hook Effect": At high concentrations, PROTACs can preferentially form binary complexes with either the target or CRBN, reducing the concentration of the productive ternary complex.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low PROTAC efficacy.
Q2: How do I measure the binding cooperativity of my PROTAC?
A2: Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. It is a critical parameter for optimizing PROTAC efficacy. Cooperativity can be quantified using various biophysical techniques.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interactions, including the dissociation constant (Kd) and cooperativity.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinity of the PROTAC to CRBN in the presence and absence of the target protein.
-
Biolayer Interferometry (BLI): Similar to SPR, BLI can determine binding kinetics and affinities to assess cooperativity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of the target protein and CRBN induced by the PROTAC and can be used to evaluate ternary complex formation.
-
19F NMR Displacement Assay: This method can be used to estimate both positive and negative cooperativity.
Cooperativity Calculation: Cooperativity (α) is calculated as the ratio of the binary dissociation constant (KD) to the ternary dissociation constant (KD). α = KD (binary) / KD (ternary)
-
α > 1: Positive cooperativity (ternary complex is more stable).
-
α < 1: Negative cooperativity (ternary complex is less stable).
-
α = 1: No cooperativity.
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex required for degradation. This results in a bell-shaped dose-response curve.
Mitigation Strategies:
-
Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.
-
Use Lower Concentrations: Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the optimal concentration for maximal degradation.
-
Enhance Cooperativity: Designing PROTACs that promote positive cooperativity can help stabilize the ternary complex over the binary complexes, thus reducing the hook effect.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on PROTAC-CRBN interactions.
Table 1: Biophysical Parameters for PROTAC Ternary Complex Formation
| PROTAC System | Technique | Binary KD (PROTAC to CRBN) | Ternary KD (PROTAC to CRBN in presence of Target) | Cooperativity (α) | Reference |
| BTK-PROTAC(10)-CRBN | SPR | 1.3 ± 0.7 µM | 2.2 ± 1.4 µM | ~0.6 | |
| BRD4BD2-MZ1-VHL | ITC | 66 nM | - | - | |
| PPM1D-BRD-5110-CRBN | SPR | ~3 µM | - | - |
Note: Data is extracted from different studies and experimental conditions may vary.
Table 2: Impact of Linker Length on BTK PROTAC Binding Affinities
| PROTAC Compound | Linker Length (PEG units) | KD to BTK (nM) | KD to CRBN (µM) | Reference |
| 1 | 2 | >1000 | >5 | |
| 4 | 3 | 280 | 4.6 | |
| 6 | 4 | 140 | 3.6 | |
| 9 | 5 | 70 | 2.5 | |
| 11 | 6 | 70 | 2.8 |
Key Experimental Protocols
Protocol 1: Assessing Ternary Complex Formation and Cooperativity using Surface Plasmon Resonance (SPR)
This protocol is adapted from methodologies described for characterizing PROTAC-induced ternary complexes.
Objective: To determine the binding kinetics and affinity of a PROTAC to CRBN in the absence and presence of a target protein, and to calculate the cooperativity factor (α).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified CRBN (with a tag for immobilization, e.g., His-tag or Biotin)
-
Recombinant purified target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., NHS, EDC for amine coupling)
Workflow Diagram:
Caption: Workflow for SPR-based cooperativity assessment.
Procedure:
-
Immobilization: Immobilize recombinant CRBN onto the sensor chip surface according to the manufacturer's instructions.
-
Binary Binding Measurement:
-
Prepare a series of concentrations of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized CRBN surface and a reference flow cell.
-
Record the binding sensorgrams.
-
Regenerate the sensor surface between injections if necessary.
-
-
Ternary Binding Measurement:
-
Prepare a series of concentrations of the PROTAC in running buffer containing a constant, saturating concentration of the target protein.
-
Inject the PROTAC + target protein solutions over the immobilized CRBN surface and a reference flow cell.
-
Record the binding sensorgrams.
-
-
Data Analysis:
-
Fit the equilibrium binding data from the binary and ternary experiments to a suitable binding model to determine the dissociation constants (KD).
-
Calculate the cooperativity factor: α = KD (binary) / KD (ternary).
-
Protocol 2: In-Cell Target Ubiquitination Assay
Objective: To determine if the PROTAC induces ubiquitination of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein and CRBN
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Antibody against ubiquitin
-
Protein A/G beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with the PROTAC at various concentrations for a specified time. Include a vehicle control.
-
In the last few hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse with an appropriate lysis buffer containing protease and deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein to immunoprecipitate the target and its binding partners.
-
Use protein A/G beads to pull down the antibody-protein complexes.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody against ubiquitin to detect polyubiquitinated target protein. A smear or ladder of high molecular weight bands indicates ubiquitination.
-
Probe a separate blot with the target protein antibody to confirm equal immunoprecipitation.
-
Signaling Pathways and Logical Relationships
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, highlighting the central role of the ternary complex.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. pnas.org [pnas.org]
- 2. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Delineating the role of cooperativity in the design of potent PROTACs for BTK | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Researcher's Guide to Validating On-Target Degradation by CRBN PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key methods to validate the on-target degradation of proteins by Cereblon (CRBN) recruiting Proteolysis-Targeting Chimeras (PROTACs). Supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select the most appropriate validation strategies for their drug discovery programs.
The efficacy of a PROTAC is fundamentally dependent on its ability to induce the selective degradation of a target protein. This is achieved by hijacking the ubiquitin-proteasome system, where the PROTAC acts as a molecular bridge between the target protein and an E3 ubiquitin ligase, in this case, CRBN, leading to the ubiquitination and subsequent degradation of the target.[1] Rigorous validation is therefore critical to confirm that the observed reduction in protein levels is a direct result of this intended mechanism.
Core Principles of On-Target Validation
A comprehensive validation strategy for a CRBN-based PROTAC should be built on a series of orthogonal methods designed to confirm several key mechanistic steps:
-
Target Engagement: The PROTAC must bind to both the target protein and CRBN.
-
Ternary Complex Formation: The PROTAC must facilitate the formation of a stable ternary complex consisting of the target protein, the PROTAC, and CRBN.[2]
-
Ubiquitination: The formation of this ternary complex should lead to the poly-ubiquitination of the target protein.[2]
-
Proteasome-Dependent Degradation: The subsequent degradation of the target protein must be mediated by the proteasome.[2]
-
Specificity: The degradation should be selective for the intended target protein, with minimal off-target effects.[2]
Comparative Analysis of Validation Methods
A variety of biochemical, biophysical, and cell-based assays are available to validate each step of the PROTAC-mediated degradation pathway. The choice of method often depends on the specific research question, available resources, and desired throughput.
| Validation Method | Principle | Key Parameters | Throughput | Strengths | Limitations |
| Western Blot | Immunoassay to detect and quantify the target protein in cell lysates. | DC50 (concentration for 50% degradation), Dmax (maximum degradation) | Low to Medium | Widely accessible, provides direct evidence of protein loss, allows for time-course and dose-response analysis. | Semi-quantitative, requires specific and validated antibodies, can be labor-intensive. |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of proteins in a sample. | Fold-change in protein abundance. | Low | Provides a global view of on-target and off-target effects, highly sensitive and quantitative. | Requires specialized equipment and expertise, data analysis can be complex. |
| Ubiquitination Assays | Detection of poly-ubiquitin chains on the target protein. | Increase in ubiquitinated target protein. | Low to Medium | Directly confirms the mechanism of action, can be performed in vitro or in cells. | Can be technically challenging, may require specific antibodies or reagents. |
| Rescue Experiments | Assessing the reversal of degradation by interfering with the pathway. | Reversal of protein degradation. | Low | Provides strong evidence for the specific degradation pathway (e.g., CRBN- and proteasome-dependence). | Can be indirect, may require genetic manipulation or specific inhibitors. |
| Ternary Complex Formation Assays | Biophysical methods to detect the interaction between the target, PROTAC, and CRBN. | Binding affinity (Kd), cooperativity. | Low to High | Directly measures the initial step of PROTAC action, can provide insights into structure-activity relationships. | May not always correlate with cellular degradation, can be technically demanding. |
| NanoBRET™ Target Engagement Assay | In-cell assay measuring the binding of the PROTAC to CRBN or the target protein. | Target engagement EC50. | High | Quantitative measurement in live cells, provides real-time binding information. | Requires genetic modification of cells, may not be suitable for all targets. |
Signaling Pathways and Experimental Workflows
To effectively validate on-target degradation, it is crucial to understand the underlying biological pathways and to follow a logical experimental workflow.
Caption: The catalytic cycle of a CRBN-based PROTAC.
A structured workflow is essential for systematically validating the on-target activity of a PROTAC.
Caption: A logical workflow for validating on-target degradation.
Detailed Experimental Protocols
Western Blot for Target Protein Degradation
This protocol is a fundamental method to quantify the reduction of the target protein levels following PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
CRBN PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager and analysis software
Procedure:
-
Cell Treatment: Seed cells and treat with a range of PROTAC concentrations (for DC50 determination) or a fixed concentration for various time points (for time-course analysis). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection and Quantification: Apply the ECL substrate and image the blot. Quantify the band intensities and normalize the target protein signal to the loading control.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
Materials:
-
Cells expressing the target protein
-
CRBN PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Antibody for immunoprecipitation (IP) of the target protein
-
Protein A/G beads
-
Antibody against ubiquitin
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells and pre-clear the lysate.
-
Immunoprecipitation: Incubate the lysate with the antibody against the target protein, followed by the addition of Protein A/G beads to pull down the target protein and its binding partners.
-
Elution and Western Blot: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody to detect the poly-ubiquitin chains on the target protein.
Proteasome Inhibition Rescue Experiment
This experiment validates that the observed protein degradation is dependent on the proteasome.
Materials:
-
Cells expressing the target protein
-
CRBN PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Western blot reagents
Procedure:
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor for 1-2 hours.
-
PROTAC Addition: Add the PROTAC at a concentration that typically induces significant degradation.
-
Analysis: After the desired incubation time, lyse the cells and perform a Western blot for the target protein. A rescue of the target protein levels in the presence of the proteasome inhibitor confirms proteasome-dependent degradation.
CRBN Knockdown/Knockout Rescue Experiment
This experiment confirms the requirement of CRBN for PROTAC-mediated degradation.
Materials:
-
Wild-type and CRBN knockdown or knockout cells
-
CRBN PROTAC
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat both wild-type and CRBN-deficient cells with the PROTAC.
-
Analysis: Perform a Western blot for the target protein. The absence of degradation in the CRBN-deficient cells demonstrates the CRBN-dependency of the PROTAC.
Conclusion
The validation of on-target degradation is a cornerstone of PROTAC development. A multi-faceted approach, employing a combination of the methods described in this guide, is essential to build a robust data package that confirms the intended mechanism of action and selectivity of a CRBN-based PROTAC. By carefully selecting and executing these validation experiments, researchers can gain a high degree of confidence in their lead compounds and accelerate their progression towards clinical development.
References
A Comparative Guide to PROTAC E3 Ligase Ligands: CRBN vs. VHL
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical design choice in the development of a PROTAC is the selection of the E3 ubiquitin ligase to be recruited. Among the hundreds of E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL) have emerged as the most widely utilized due to the availability of well-characterized, high-affinity small molecule ligands. This guide provides an objective comparison of PROTACs utilizing CRBN and VHL E3 ligase ligands, supported by experimental data, to inform strategic decisions in drug discovery and development.
Mechanism of Action: A Tale of Two Ligases
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and an E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. While the overarching mechanism is conserved, the choice between CRBN and VHL can significantly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.
CRBN, a substrate receptor for the CUL4A-DDB1 E3 ligase complex, is engaged by ligands derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][][3] VHL, the substrate recognition subunit of the CUL2-elongin B/C E3 ligase complex, is typically recruited by ligands derived from a peptidomimetic of the hypoxia-inducible factor 1α (HIF-1α) protein.[4][5]
Caption: General mechanism of CRBN- and VHL-based PROTACs.
Performance Comparison: CRBN vs. VHL Ligands
The choice between a CRBN or VHL ligand can have a profound impact on the degradation efficiency, selectivity, and overall developability of a PROTAC. The following tables summarize key characteristics and quantitative data for representative PROTACs.
Table 1: General Characteristics of CRBN and VHL E3 Ligase Ligands
| Feature | CRBN Ligands (e.g., Thalidomide analogs) | VHL Ligands (e.g., HIF-1α mimetics) |
| Ligand Size | Generally smaller molecular weight. | Generally larger molecular weight and more complex. |
| Drug-like Properties | Often possess better drug-like properties and oral bioavailability. | Can have poorer cell permeability and solubility. |
| Expression Profile | Ubiquitously expressed, with high levels in hematopoietic and neural tissues. | Widely expressed, with high levels in the kidney and vascular endothelium. |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm. | Predominantly cytoplasmic, but can be found in the nucleus. |
| Ternary Complex Stability | Tend to form less stable, transient ternary complexes, allowing for faster catalytic turnover. | Tend to form more stable and rigid ternary complexes. |
| Off-Target Effects | Potential for off-target degradation of neosubstrate zinc-finger transcription factors (e.g., IKZF1/3). | Generally considered more selective with a narrower substrate scope. |
Table 2: Comparative Degradation Potency of CRBN- and VHL-based PROTACs for BRD4
| PROTAC Example | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line | Reference |
| ARV-771 | VHL | BET Bromodomains | Potent | >90% | 22Rv1 (Prostate Cancer) | |
| dBET1 | CRBN | BRD4 | 4 nM | >95% | MV4-11 (AML) | |
| MZ1 | VHL | BRD4 | 19 nM | >95% | MV4-11 (AML) |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. The data presented is compiled from different studies and direct head-to-head comparisons should be interpreted with caution.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are generalized protocols for key assays.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Ternary Complex Formation Assay (Fluorescence Polarization)
Objective: To measure the binding affinity and cooperativity of ternary complex formation.
Methodology:
-
Reagents: Purified recombinant target protein, E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN), and a fluorescently labeled ligand for either the target protein or the E3 ligase.
-
Assay Setup: In a microplate, add a constant concentration of the fluorescently labeled ligand and the protein it binds to.
-
Titration: Add increasing concentrations of the PROTAC molecule.
-
Measurement: Measure the fluorescence polarization (FP) at each concentration after an incubation period to allow for binding equilibrium.
-
Competitive Titration: To determine ternary complex formation, perform the titration in the presence of a constant concentration of the third component (the other protein).
-
Data Analysis: Plot the change in FP as a function of the PROTAC concentration. Fit the data to a suitable binding model to determine the dissociation constants (Kd) for binary and ternary complexes. An increase in binding affinity in the presence of the third component indicates positive cooperativity in ternary complex formation.
Caption: A typical experimental workflow for comparing CRBN- and VHL-based PROTACs.
Concluding Remarks
The decision to utilize a CRBN or VHL E3 ligase ligand in a PROTAC design is a critical one, with significant implications for the resulting degrader's biological activity and therapeutic potential. CRBN-based PROTACs often benefit from the smaller size and favorable drug-like properties of their ligands, which can translate to better cell permeability and oral bioavailability. However, the potential for off-target degradation of neosubstrates is a key consideration that must be carefully evaluated.
VHL-based PROTACs, while often having a larger molecular weight, may offer a higher degree of selectivity due to the more specific nature of the VHL-ligand interaction. The choice may also be dictated by the specific target protein and the cellular context, including the endogenous expression levels and subcellular localization of the respective E3 ligases. Ultimately, a thorough and systematic comparison, utilizing a matched series of PROTACs with identical target binders and linkers, is the most definitive approach to determining the optimal E3 ligase for a given protein target. This guide provides a foundational framework for researchers to embark on such comparative studies and make informed decisions in the exciting and rapidly evolving field of targeted protein degradation.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to PROTAC CRBN Ligand-3 (Pomalidomide) for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) efficacy, selectivity, and overall therapeutic potential. This guide provides an objective comparison of PROTACs utilizing the widely adopted Cereblon (CRBN) ligand, pomalidomide (B1683931) (referred to herein as CRBN Ligand-3 for the context of this guide), with other common alternatives. We present supporting experimental data, detailed methodologies for key characterization assays, and visualizations of the underlying biological and experimental processes to inform rational PROTAC design.
Performance Comparison of CRBN and VHL-Based PROTACs
The two most frequently utilized E3 ligases in PROTAC design are CRBN and the von Hippel-Lindau (VHL) tumor suppressor. The choice between these two can significantly impact a PROTAC's degradation potency (DC50) and maximal degradation level (Dmax).[1] While a direct head-to-head comparison of PROTACs with identical target binders and linkers is often limited in literature, the following tables summarize reported data for various CRBN and VHL-based degraders targeting different proteins of interest.
Table 1: Performance of Pomalidomide-Based (CRBN Ligand-3) PROTACs
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| EGFR | A549 | 32.9 | 96 | [2] |
| BRD4 | Various | Potent | >90 | [3] |
| FLT3 | MV4-11 | 0.614 | 94.8 | [4] |
| Aiolos (IKZF3) | MM1S | 8.7 | >95 | [5] |
Table 2: Comparative Performance of Other CRBN and VHL Ligand-Based PROTACs
| E3 Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide (CRBN) | BRD4 | Various | Less potent than pomalidomide | ~80-90 | |
| Lenalidomide (CRBN) | IKZF1/3 | MM Cells | Potent | >90 | |
| VHL Ligand | FLT3 | MV4-11 | 1.8 | >95 | |
| VHL Ligand | KRAS G12D | Various | 2.0 | >90 |
Key Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for essential assays used to profile the specificity and selectivity of PROTACs.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a gold-standard biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of a PROTAC binding to its target protein and the E3 ligase.
Objective: To determine the binary binding affinities of the PROTAC to CRBN and the target protein, and to assess the cooperativity of ternary complex formation.
Materials:
-
Purified recombinant CRBN-DDB1 complex
-
Purified recombinant target protein
-
PROTAC compound
-
ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)
-
Dialysis buffer (ensure all components are in a matched buffer)
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze both protein solutions against the same buffer to minimize heats of dilution.
-
Prepare a ~10-20 µM solution of the protein (either CRBN-DDB1 or the target protein) in the ITC cell.
-
Prepare a ~100-200 µM solution of the PROTAC in the injection syringe using the final dialysis buffer.
-
-
Binary Titration (PROTAC into Protein):
-
Perform a series of injections (typically 1-2 µL per injection) of the PROTAC solution into the protein solution in the ITC cell while monitoring the heat change.
-
A control titration of the PROTAC into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful cell-based method to monitor the formation of the PROTAC-induced ternary complex in real-time.
Objective: To quantify the formation of the Target Protein-PROTAC-CRBN ternary complex in living cells.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-Target Protein and HaloTag®-CRBN fusions
-
Transfection reagent
-
White, opaque 96- or 384-well assay plates
-
PROTAC compound
-
NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET® 618 ligand
Protocol:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in assay plates.
-
Co-transfect the cells with the NanoLuc®-Target Protein and HaloTag®-CRBN plasmids. An optimized ratio of donor to acceptor plasmid is crucial.
-
Incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC compound.
-
Add the diluted PROTAC to the transfected cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Signal Detection:
-
Add the NanoBRET™ detection reagent containing the substrate and HaloTag® ligand to the wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer capable of filtered luminescence measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Western Blot for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in the levels of the target protein following PROTAC treatment.
Objective: To determine the dose- and time-dependent degradation of a target protein.
Materials:
-
Cancer cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Mandatory Visualizations
CRBN-Mediated Ubiquitination and Downstream Signaling
The following diagram illustrates the mechanism of action for a pomalidomide-based PROTAC, leading to the ubiquitination and degradation of a target protein, as well as the downstream consequences of neosubstrate (IKZF1/3) degradation in multiple myeloma cells.
Caption: CRBN-mediated protein degradation and downstream signaling.
Experimental Workflow for PROTAC Profiling
The following diagram outlines a typical experimental workflow for the specificity and selectivity profiling of a novel PROTAC.
Caption: Experimental workflow for PROTAC specificity and selectivity profiling.
References
- 1. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Validation of CRBN-Dependent Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of orthogonal approaches to validate Cereblon (CRBN)-dependent protein degradation. It includes supporting experimental data, detailed methodologies, and visual workflows to ensure robust and reliable validation of targeted protein degradation.
The discovery of molecular glues and proteolysis-targeting chimeras (PROTACs) that hijack the E3 ubiquitin ligase Cereblon (CRBN) has opened new avenues for therapeutic intervention by targeting proteins for degradation.[1] CRBN, as a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, can be redirected by small molecules to ubiquitinate and subsequently degrade neo-substrates.[2][3] Rigorous validation of a compound's mechanism of action is critical to confirm that the observed protein knockdown is indeed CRBN-dependent.[4] A multi-faceted approach employing orthogonal methods is essential to confidently advance the development of these novel therapeutics.[5]
This guide details a suite of biochemical, cellular, and proteomic assays to comprehensively validate CRBN-mediated protein degradation.
Core Principles of Validation
A thorough validation strategy for a CRBN-dependent protein degrader should confirm several key mechanistic aspects:
-
Target Engagement : The degrader must bind to both the protein of interest (POI) and CRBN.
-
Ternary Complex Formation : The degrader must facilitate the formation of a stable ternary complex between the POI and the CRBN E3 ligase complex.
-
Ubiquitination : The formation of the ternary complex should lead to the poly-ubiquitination of the POI.
-
Proteasome-Dependence : The degradation of the POI should be mediated by the proteasome.
-
CRBN-Dependence : The degradation process must be dependent on the presence and activity of CRBN.
CRBN-Mediated Protein Degradation Pathway
The canonical pathway for CRBN-dependent targeted protein degradation involves the formation of a ternary complex between the CRBN E3 ligase, the degrader molecule, and the target protein. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its recognition and degradation by the proteasome.
Orthogonal Validation Workflow
A logical workflow for validating CRBN-dependent degradation starts with cellular assays to confirm protein knockdown and then proceeds to more specific mechanistic assays to confirm the roles of CRBN and the proteasome. Proteomics analyses provide a global view of specificity.
Comparison of Validation Assays
The following tables summarize key quantitative parameters and a comparison of different orthogonal approaches for validating CRBN-dependent protein degradation.
Table 1: Quantitative Parameters from Validation Assays
| Assay Type | Key Parameters | Description |
| Cellular Protein Level | DC₅₀ (Half-maximal Degradation Concentration) | Concentration of the degrader that induces 50% degradation of the target protein. |
| Dₘₐₓ (Maximum Degradation) | The maximum percentage of protein degradation achieved. | |
| Target Engagement | IC₅₀ (Half-maximal Inhibitory Concentration) | Concentration of a compound that displaces 50% of a tracer from CRBN. |
| Ternary Complex Formation | K_D (Dissociation Constant) | Affinity of the degrader for the binary (POI or CRBN) or ternary complex. |
| Proteomics | Log₂ Fold Change | Relative change in protein abundance upon degrader treatment. |
| p-value | Statistical significance of the change in protein abundance. |
Table 2: Comparison of Orthogonal Validation Methods
| Method | Principle | Advantages | Limitations |
| Western Blot | Antibody-based detection of protein levels. | Widely accessible, provides qualitative and semi-quantitative data on protein size and abundance. | Lower throughput, dependent on antibody quality. |
| HiBiT Assay | Luciferase-based detection of a tagged protein. | High throughput, quantitative, real-time measurements. | Requires genetic modification of the target protein. |
| NanoBRET Assay | Bioluminescence resonance energy transfer to measure protein proximity. | Measures target engagement and ternary complex formation in live cells. | Requires expression of tagged proteins. |
| CRBN Knockout/Knockdown | Genetic ablation of CRBN expression. | Directly demonstrates the requirement of CRBN for degradation. | Can have compensatory effects, requires cell line engineering. |
| Competition Assay | Co-treatment with excess CRBN ligand (e.g., thalidomide). | Confirms that the degrader acts through the CRBN binding site. | High concentrations of competitor may have off-target effects. |
| Proteasome Inhibition | Co-treatment with a proteasome inhibitor (e.g., MG132). | Confirms that degradation is mediated by the proteasome. | Can induce cellular stress and affect protein turnover globally. |
| In Vitro Ubiquitination | Reconstitution of the ubiquitination cascade with purified proteins. | Directly demonstrates ubiquitination of the target protein. | Does not fully recapitulate the cellular environment. |
| Quantitative Proteomics | Mass spectrometry-based quantification of the proteome. | Unbiased, proteome-wide view of on-target and off-target effects. | Technically complex, higher cost. |
Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the reduction in the protein of interest (POI) levels following degrader treatment.
Methodology:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the degrader (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). For time-course experiments, treat cells with a fixed concentration and harvest at different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the POI and a loading control (e.g., GAPDH, Vinculin).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the POI signal to the loading control.
CRBN Knockdown/Knockout Validation
Objective: To confirm that the degradation of the POI is dependent on CRBN.
Methodology:
-
Generate stable cell lines with CRBN expression knocked down (using shRNA or siRNA) or knocked out (using CRISPR/Cas9).
-
Validate the reduction or absence of CRBN expression by Western blot.
-
Treat both wild-type and CRBN-deficient cells with the degrader at a concentration that causes significant degradation in wild-type cells.
-
Harvest the cells and perform Western blot analysis for the POI as described in Protocol 1.
-
Expected Outcome: Degradation of the POI should be significantly attenuated or abolished in CRBN-deficient cells compared to wild-type cells.
Proteasome Inhibition Assay
Objective: To confirm that the degradation of the POI is proteasome-dependent.
Methodology:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 1-2 hours.
-
Add the degrader at a concentration that causes significant degradation and co-incubate for the desired time.
-
Harvest the cells and perform Western blot analysis for the POI as described in Protocol 1.
-
Expected Outcome: The proteasome inhibitor should rescue the POI from degradation.
In-Cell CRBN Engagement (NanoBRET Assay)
Objective: To measure the engagement of the degrader with CRBN in living cells.
Methodology:
-
Use a cell line stably expressing NanoLuc-CRBN.
-
Plate the cells in a 384-well plate.
-
Add the BODIPY-lenalidomide tracer to the cells.
-
Add the test compound (degrader) at various concentrations.
-
Add the NanoBRET substrate.
-
Measure the bioluminescence resonance energy transfer (BRET) signal by reading fluorescence emission at 450 nm and 520 nm.
-
Calculate the NanoBRET ratio (520 nm emission / 450 nm emission).
-
Expected Outcome: The degrader will compete with the tracer for binding to NanoLuc-CRBN, leading to a dose-dependent decrease in the BRET signal.
Quantitative Proteomics for On- and Off-Target Effects
Objective: To obtain a global and unbiased view of the proteome-wide effects of the degrader.
Methodology:
-
Treat cells with the degrader or vehicle control.
-
Harvest cells, lyse, and determine protein concentration.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with Tandem Mass Tags (TMT).
-
Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography.
-
Analyze the peptide fractions by LC-MS/MS.
-
Identify and quantify proteins using a database search algorithm.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.
-
Expected Outcome: The POI should be among the most significantly downregulated proteins. This analysis will also reveal any potential off-target effects.
Logical Relationships of Orthogonal Validation
The different validation methods are interconnected and provide complementary information to build a strong case for a specific mechanism of action.
By employing this multi-faceted, orthogonal approach, researchers can build a robust body of evidence to confidently validate the CRBN-dependent mechanism of action of novel protein degraders, a critical step in their development as potential therapeutics.
References
Quantitative Proteomics: The Gold Standard for Confirming PROTAC Target Engagement
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the entire protein, offering a more profound and lasting therapeutic effect.[4][5] However, the efficacy of a PROTAC hinges on its ability to engage its intended target and mediate its degradation.[6] Consequently, robust and quantitative methods to confirm target engagement are paramount in the development and validation of these novel therapeutics.[1][2] Among the available techniques, quantitative mass spectrometry-based proteomics has emerged as the gold standard for elucidating a PROTAC's mechanism of action, selectivity, and overall effectiveness.[7][8]
This guide provides a comprehensive comparison of quantitative proteomics with other common methods for confirming PROTAC target engagement, supported by experimental data and detailed protocols.
The PROTAC Mechanism of Action: A Ternary Complex Forms the Foundation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][7] This elegant design facilitates the formation of a ternary complex between the POI and the E3 ligase, bringing the protein degradation machinery of the cell into close proximity with the target.[3] This proximity-induced ubiquitination marks the POI for degradation by the proteasome.[9]
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
Comparing Methods for Target Engagement Confirmation
While several techniques can assess PROTAC target engagement, they vary in their scope, sensitivity, and the type of information they provide. Quantitative proteomics offers the most comprehensive and unbiased view of a PROTAC's effects on the entire proteome.
| Method | Principle | Advantages | Limitations |
| Quantitative Proteomics (e.g., TMT, Label-Free) | Mass spectrometry-based quantification of thousands of proteins simultaneously in response to PROTAC treatment.[7][10][11] | - Unbiased, proteome-wide analysis.[6] - Identifies on-target degradation and off-target effects.[10] - High sensitivity and specificity.[8] - Provides quantitative data on protein abundance changes.[7] | - Requires specialized equipment and expertise. - Data analysis can be complex. - Higher cost compared to other methods. |
| Western Blotting | Antibody-based detection of a specific protein to assess its abundance. | - Widely accessible and relatively inexpensive. - Provides semi-quantitative data on the target protein. - Simple and quick to perform. | - Only assesses one protein at a time. - Antibody quality can be variable. - Prone to variability and less quantitative than MS.[6] - Does not provide information on off-target effects. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a PROTAC to its target protein in live cells using bioluminescence resonance energy transfer.[12][13] | - Real-time measurement in a physiological context.[12] - Provides quantitative data on target binding affinity (IC50).[14] - High-throughput screening compatible. | - Requires genetic modification of the target protein.[12] - Measures binding, not degradation directly. - Can be influenced by tracer concentration and expression levels.[15] |
| Biophysical Assays (SPR, ITC, FP) | In vitro techniques that measure the direct binding interaction between the PROTAC and the purified target protein and E3 ligase.[16][17][18] | - Provide detailed kinetic and thermodynamic binding parameters.[16] - Can confirm direct binding to the target. | - In vitro assays may not reflect the cellular environment. - Requires purified proteins. - Does not measure protein degradation. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of a protein upon ligand binding in cells or cell lysates. | - Can be performed in intact cells. - Does not require protein modification. | - Indirect measure of target engagement. - May not be suitable for all proteins. - Less sensitive than other methods. |
Quantitative Proteomics Workflow for PROTAC Analysis
A typical quantitative proteomics experiment to assess PROTAC efficacy involves several key steps, from sample preparation to data analysis. Tandem Mass Tag (TMT) labeling is a popular isobaric labeling strategy that allows for the multiplexed analysis of multiple samples in a single mass spectrometry run, increasing throughput and quantitative accuracy.[7][19][20]
Caption: A generalized workflow for quantitative proteomics analysis of PROTAC-treated cells using TMT labeling.
Experimental Protocols
TMT-Based Quantitative Proteomics
This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to assess PROTAC-induced protein degradation.
a. Cell Culture and PROTAC Treatment:
-
Culture cells of interest to approximately 80% confluency.[7]
-
Treat cells with the desired concentrations of the PROTAC, a negative control (e.g., an inactive epimer), and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 6, 12, 24 hours).
-
Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
b. Protein Extraction, Digestion, and TMT Labeling:
-
Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each sample using a BCA assay.[7]
-
Take an equal amount of protein from each sample (e.g., 100 µg) and perform in-solution or in-gel digestion with trypsin overnight at 37°C.
-
Label the resulting peptides with the respective TMT reagents according to the manufacturer's protocol.
-
Quench the labeling reaction and pool the labeled peptide samples.
c. Peptide Fractionation and LC-MS/MS Analysis:
-
Desalt the pooled peptide sample using a C18 solid-phase extraction cartridge.
-
To increase proteome coverage, fractionate the peptide sample using techniques like high-pH reversed-phase HPLC.[7]
-
Analyze the fractionated peptides by LC-MS/MS. The mass spectrometer isolates and fragments the peptide ions, and the TMT reporter ions are released and detected, providing quantitative information for each peptide across the different samples.[7]
d. Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant).[7]
-
Identify peptides and proteins by searching the data against a protein sequence database.
-
Quantify the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions.[7]
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
Label-Free Quantitative Proteomics
Label-free quantification is an alternative to isobaric labeling and relies on comparing the signal intensities of peptide ions across different LC-MS/MS runs.[21]
a. Sample Preparation:
-
Follow the same steps for cell culture, PROTAC treatment, protein extraction, and digestion as in the TMT-based protocol.
b. LC-MS/MS Analysis:
-
Analyze each individual sample by LC-MS/MS. Data can be acquired using either Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).[21]
c. Data Analysis:
-
For DDA, protein quantification is typically based on the peak area or intensity of the precursor ions.
-
For DIA, quantification is performed by extracting fragment ion chromatograms from the comprehensive MS2 spectra.[21]
-
Specialized software is used to align the different LC-MS/MS runs and perform quantitative and statistical analysis to identify differentially expressed proteins.
Conclusion
Confirming target engagement is a critical step in the development of effective and selective PROTACs. While various methods exist, quantitative proteomics stands out for its ability to provide an unbiased and comprehensive view of a PROTAC's impact on the entire cellular proteome. By simultaneously measuring the abundance of thousands of proteins, researchers can confidently confirm on-target degradation, identify potential off-target effects, and gain valuable insights into the downstream cellular consequences of their targeted protein degradation strategy. The detailed protocols and comparative information provided in this guide aim to equip researchers with the knowledge to effectively leverage quantitative proteomics for the robust validation of their PROTAC candidates.
References
- 1. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. panomebio.com [panomebio.com]
- 9. From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sapient.bio [sapient.bio]
- 11. Quantitative Proteomics Guide: Techniques & Applications - Creative Proteomics [creative-proteomics.com]
- 12. Quantitative Live-Cell Kinetic Deg ... | Article | H1 Connect [archive.connect.h1.co]
- 13. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. tandfonline.com [tandfonline.com]
- 18. scienceopen.com [scienceopen.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Proteome Sciences [proteomics.com]
- 21. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
Validating PROTAC Efficacy: A Head-to-Head Comparison of CRBN Knockout and Knockdown Cells
A definitive guide for researchers on leveraging CRBN-deficient cell lines to unequivocally validate the mechanism of action of Cereblon-recruiting PROTACs. This guide provides a comparative analysis of CRBN knockout and knockdown methodologies, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. For PROTACs that hijack the E3 ubiquitin ligase Cereblon (CRBN) to induce degradation of a protein of interest (POI), demonstrating absolute dependency on CRBN is a critical validation step. The use of CRBN knockout (KO) or knockdown (KD) cells provides the most direct and robust evidence for this mechanism. This guide offers a comprehensive comparison of these two approaches, empowering researchers to select the most appropriate validation strategy for their drug development pipeline.
The Gold Standard: Demonstrating CRBN Dependency
The central principle behind using CRBN KO or KD cells is straightforward: if a PROTAC's ability to degrade a target protein is contingent on CRBN, then the removal or significant reduction of CRBN should abrogate this effect. By comparing the degradation of the POI in wild-type (WT) cells versus their CRBN-deficient counterparts, researchers can definitively confirm the on-target mechanism of their PROTAC.
Quantitative Comparison: Knockout vs. Knockdown in Action
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative quantitative data comparing the activity of a hypothetical BRD4-targeting, CRBN-recruiting PROTAC in wild-type, CRBN knockout, and CRBN knockdown cells.
| Cell Line | PROTAC Concentration (nM) | BRD4 Protein Level (% of Control) | CRBN Protein Level (% of Control) | Key Observations |
| Wild-Type (WT) | 0 | 100 | 100 | Baseline protein levels. |
| 1 | 55 | 98 | Potent, concentration-dependent degradation of BRD4.[1] | |
| 10 | 10 | 101 | Near-complete degradation at higher concentrations.[1] | |
| 100 | 5 | 99 | High Dmax value is achieved. | |
| CRBN Knockout (KO) | 0 | 100 | <1 | Complete absence of CRBN protein. |
| 1 | 98 | <1 | Degradation of BRD4 is completely abolished. | |
| 10 | 99 | <1 | Confirms absolute dependency on CRBN for PROTAC activity.[2] | |
| 100 | 101 | <1 | No effect on BRD4 levels even at high concentrations. | |
| CRBN Knockdown (KD) | 0 | 100 | ~20 | Significant but incomplete reduction of CRBN. |
| 1 | 85 | ~20 | Attenuated degradation of BRD4 compared to WT. | |
| 10 | 60 | ~20 | Reduced efficacy of the PROTAC. | |
| 100 | 45 | ~20 | Incomplete degradation even at high concentrations. |
Table 1: Quantitative Analysis of PROTAC-mediated BRD4 Degradation. This table illustrates the expected outcomes of a PROTAC validation experiment in wild-type, CRBN knockout, and CRBN knockdown cells. The data demonstrates that in the absence of CRBN (knockout), the PROTAC is inactive, confirming its mechanism of action. In knockdown cells, the reduced level of CRBN leads to a less efficient degradation of the target protein.
Choosing Your Weapon: A Comparative Analysis of Knockout and Knockdown Strategies
The choice between generating a stable CRBN knockout cell line or utilizing transient knockdown methods depends on the specific experimental needs, available resources, and desired level of certainty.
| Feature | CRBN Knockout (e.g., CRISPR/Cas9) | CRBN Knockdown (e.g., siRNA, shRNA) |
| Mechanism | Permanent gene disruption leading to complete loss of protein expression. | Transient silencing of mRNA, leading to reduced protein expression. |
| Efficiency | Complete ablation of the target protein. | Partial and often variable reduction in protein levels. |
| Specificity | Highly specific with well-designed guide RNAs. | Potential for off-target effects. |
| Time Investment | Longer initial time investment for cell line generation and validation. | Faster to implement for short-term experiments. |
| Stability | Stable and heritable genetic modification. | Transient effect, requiring repeated treatments. |
| Interpretation | Unambiguous results confirming absolute dependency. | Results can be less clear-cut due to residual protein expression. |
| Best For | Definitive mechanism-of-action studies; long-term and repeated experiments. | Rapid, initial validation; when a stable knockout is not feasible. |
Table 2: Advantages and Disadvantages of CRBN Knockout vs. Knockdown. This table provides a side-by-side comparison to aid researchers in selecting the most suitable method for their PROTAC validation studies.
Visualizing the Path to Validation
To further clarify the underlying principles and workflows, the following diagrams illustrate the key processes involved in PROTAC validation using CRBN-deficient cells.
Experimental Protocols
Herein, we provide detailed protocols for the key experiments involved in validating PROTACs using CRBN-deficient cells.
Protocol 1: Generation of CRBN Knockout Cell Lines using CRISPR/Cas9
This protocol outlines the steps to create a stable CRBN knockout cell line.
Materials:
-
Cas9-expressing stable cell line of interest
-
Lentiviral vector for guide RNA (gRNA) expression (e.g., lentiCRISPRv2)
-
CRBN-targeting gRNA sequences
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
Procedure:
-
gRNA Design and Cloning: Design and clone two to three gRNAs targeting different exons of the CRBN gene into the lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-containing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the Cas9-expressing target cell line with the harvested lentivirus at a low multiplicity of infection (MOI) to ensure single gRNA integration per cell.
-
Selection: After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin) until a resistant population is established.
-
Single-Cell Cloning: Isolate single cells into 96-well plates via limiting dilution or fluorescence-activated cell sorting (FACS).
-
Clone Expansion and Validation: Expand the resulting clones and validate the knockout of CRBN at the protein level by Western blot and at the genomic level by sequencing to confirm the presence of indel mutations.
Protocol 2: Western Blot Analysis of Protein Degradation
This is a standard protocol to quantify the levels of the POI and CRBN.
Materials:
-
Wild-type and CRBN KO/KD cells
-
PROTAC of interest
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-CRBN, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed wild-type and CRBN-deficient cells in 6-well plates. Treat with a serial dilution of the PROTAC (and a DMSO control) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and visualize protein bands using an ECL substrate.
-
Analysis: Quantify band intensities and normalize the POI level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the POI in a CRBN-dependent manner.
Materials:
-
Wild-type and CRBN KO cells
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Antibody for immunoprecipitation (anti-POI)
-
Protein A/G magnetic beads
-
Antibody for Western blot (anti-ubiquitin)
Procedure:
-
Cell Treatment: Treat wild-type and CRBN KO cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a few hours.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the POI using a specific antibody and protein A/G beads.
-
Western Blot: Elute the immunoprecipitated proteins and analyze by Western blot using an anti-ubiquitin antibody to detect polyubiquitinated POI. A stronger ubiquitin signal in the PROTAC-treated wild-type cells compared to the knockout cells indicates CRBN-dependent ubiquitination.
Alternative and Complementary Validation Methods
While CRBN knockout and knockdown are the most direct methods, other techniques can complement and strengthen the validation of a PROTAC's mechanism of action.
-
Competitive Antagonism: Co-treatment of cells with the PROTAC and a high concentration of a CRBN ligand (e.g., thalidomide, pomalidomide) should compete for binding to CRBN and rescue the degradation of the POI.
-
Proteasome Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG132) should block the degradation of the POI, leading to its accumulation. This confirms that the degradation is mediated by the proteasome.
-
Global Proteomics: Mass spectrometry-based proteomics can be used to assess the selectivity of the PROTAC across the entire proteome and to identify any potential off-target degradation events. This is crucial for preclinical development.
-
In Vitro Ubiquitination Assays: Reconstituting the ubiquitination machinery in vitro with purified E1, E2, CRBN E3 ligase complex, ubiquitin, and the POI can directly demonstrate PROTAC-induced ubiquitination.
Conclusion
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of PROTAC CRBN Ligand-3
For Immediate Reference by Laboratory Professionals
This guide provides detailed operational and disposal protocols for PROTAC CRBN ligand-3, a specialized chemical compound used in targeted protein degradation research. Given the absence of a specific Safety Data Sheet (SDS) for "this compound," and the potent biological activity of PROTACs and their component ligands, this compound must be handled and disposed of as hazardous chemical waste. These procedures are based on general laboratory safety protocols for potent and cytotoxic compounds. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Core Safety and Handling Principles
PROTACs that recruit the Cereblon (CRBN) E3 ligase often incorporate derivatives of thalidomide (B1683933) or pomalidomide. These foundational molecules are known to be potent biological agents. For instance, thalidomide is classified as toxic if swallowed and may cause damage to an unborn child[1][2]. Therefore, any PROTAC derived from these scaffolds should be treated with a high degree of caution.
Key safety protocols include:
-
Designated Work Area: All work with this compound should be conducted in a designated area within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes a lab coat, safety goggles, and chemical-resistant gloves[3]. Double gloving is recommended when handling the pure compound or concentrated solutions.
-
Waste Minimization: Only prepare the necessary amount of the compound for your experiment to reduce the volume of waste generated[4].
Waste Segregation and Disposal
Proper segregation of waste contaminated with this compound is critical to prevent cross-contamination and ensure safe disposal[5][6]. All waste streams must be clearly labeled as "Hazardous Waste" and specify "this compound."
Table 1: Waste Stream Management for this compound
| Waste Type | Description | Disposal Container | Disposal Procedure |
| Liquid Waste | Unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware. | Clearly labeled, leak-proof hazardous waste container (e.g., glass or compatible plastic bottle with a secure cap). | Collect directly into the designated container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department. Store in a designated secondary containment area until pickup by a licensed hazardous waste disposal service. |
| Solid Waste | Contaminated disposable items such as gloves, pipette tips, vials, bench paper, and any other materials that have come into direct contact with the compound. | Lined and clearly labeled hazardous waste bin designated for solid chemical waste. | Collect all contaminated solid materials in the designated bin. When the bin is full, the liner should be securely sealed and placed in a larger, rigid hazardous waste container for collection. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Puncture-resistant sharps container specifically labeled for cytotoxic or hazardous chemical waste. | Place contaminated sharps directly into the designated sharps container. Do not overfill the container. Once full, seal and manage according to your institution's hazardous waste procedures. |
Decontamination Procedures
Thorough decontamination of all non-disposable equipment and work surfaces is essential after handling this compound.
Experimental Protocol: Decontamination of Laboratory Surfaces and Equipment
-
Initial Decontamination: Carefully wipe down all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) and disposable wipes.
-
Secondary Cleaning: Follow the initial solvent wipe with a detergent solution to remove any remaining residue.
-
Final Rinse: If applicable for the equipment, perform a final rinse with water.
-
Waste Disposal: All wipes and other disposable materials used for decontamination must be disposed of as solid hazardous waste.
Emergency Procedures
In the event of a spill or personnel exposure, follow these immediate steps:
-
Spills:
-
Alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
Absorb the spilled material and clean the area as described in the decontamination protocol.
-
Collect all cleanup materials in a sealed container labeled as hazardous waste.
-
Notify your institution's EHS department.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of waste generated from working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
